Boc-D-Ala-OSu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUWNFVTWKSDT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147305 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-33-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34404-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Boc-D-Ala-OSu in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of N-α-(tert-butyloxycarbonyl)-D-alanine-N-hydroxysuccinimide ester (Boc-D-Ala-OSu) in peptide synthesis. We delve into its mechanism of action, provide detailed experimental protocols, present illustrative quantitative data, and visualize key workflows and biological pathways to support researchers in the strategic design and synthesis of novel peptides for therapeutic and research applications.
Core Concepts: The Multifaceted Function of this compound
This compound is a specialized amino acid derivative designed for the efficient and controlled incorporation of a D-alanine residue into a growing peptide chain. Its utility stems from the synergistic functions of its three key components:
-
The Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group provides a robust, acid-labile shield for the α-amino group of D-alanine.[1][2] This temporary protection is essential to prevent self-polymerization and other unwanted side reactions at the N-terminus during the coupling process, thereby ensuring the specific and directional elongation of the peptide chain.[1] The Boc group remains stable under the coupling conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[3]
-
The D-Alanine (D-Ala) Stereochemistry: The incorporation of D-amino acids, such as D-alanine, is a key strategy in modern drug development to enhance the therapeutic potential of peptides. Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation by endogenous enzymes, which primarily recognize L-amino acids.[4] This enhanced stability can significantly prolong the in vivo half-life of peptide-based drugs.
-
The OSu (N-hydroxysuccinimide Ester) Activating Group: The N-hydroxysuccinimide ester is an excellent activating group that renders the carboxyl carbon of the D-alanine residue highly electrophilic.[1][5] This "activation" facilitates a rapid and efficient nucleophilic attack by the free amino group of the growing peptide chain, leading to the formation of a stable amide (peptide) bond.[1]
Mechanism of Peptide Bond Formation
The coupling reaction mediated by this compound is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the N-terminal amino group of the peptide chain attacks the highly electrophilic carbonyl carbon of the OSu-activated D-alanine. This forms a tetrahedral intermediate which then collapses, expelling the stable N-hydroxysuccinimide leaving group and forming the new peptide bond.
Caption: Mechanism of peptide bond formation using this compound.
Quantitative Data Presentation
| Parameter | Boc Strategy Value | Notes |
| Crude Peptide Yield | ~65% | Yields can be influenced by the specific peptide sequence and coupling conditions. |
| Crude Peptide Purity (by HPLC) | ~55% | The harsh acidic conditions of the Boc strategy can sometimes lead to more side reactions. |
| Final Purified Peptide Yield | ~25% | The lower crude purity may necessitate more rigorous purification, impacting the final yield. |
| Final Peptide Purity (by HPLC) | >98% | High purity can be achieved with both Boc and Fmoc strategies following purification. |
Experimental Protocols
The following are generalized protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. Researchers should optimize these protocols based on the specific requirements of their target peptide.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle for adding a this compound residue to a growing peptide chain on a solid support resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM
-
Coupling solvent: DMF or DCM
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (50% TFA in DCM) to the resin and shake for 2-3 minutes.
-
Drain the solution.
-
Add a second portion of the deprotection solution and shake for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).
-
-
Neutralization:
-
Add the neutralization solution (5-10% DIPEA in DCM) to the resin and shake for 5-10 minutes.
-
Drain the solution and wash the resin with DCM (3-5 times) and then with the coupling solvent (3-5 times).
-
-
Coupling:
-
Dissolve this compound (2-3 equivalents based on resin substitution) in the coupling solvent (e.g., DMF).
-
Add the this compound solution to the neutralized peptide-resin.
-
Shake the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a ninhydrin test.[6]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with the coupling solvent (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Caption: General workflow for a single cycle in Boc-SPPS.
Solution-Phase Peptide Synthesis using this compound
This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid or peptide ester with a free N-terminus (1.0 equivalent)
-
Anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
-
Tertiary base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, to scavenge any acid present)
-
Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Dissolution: Dissolve the amino acid or peptide ester in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Addition of this compound: Add this compound to the solution. If the amino component is in its salt form (e.g., hydrochloride), add one equivalent of a tertiary base.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within a few hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with a mild acid solution (e.g., 5% citric acid or 1M HCl), a mild basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography or recrystallization to obtain the pure Boc-protected peptide.
-
Biological Context: D-Alanine in Bacterial Peptidoglycan Synthesis
The incorporation of D-alanine is of significant biological relevance, particularly in the context of bacterial cell wall biosynthesis. The bacterial cell wall contains a mesh-like structure called peptidoglycan, which is essential for maintaining cell integrity.[7][8] This structure is composed of glycan chains cross-linked by short peptides, which terminate in a D-alanyl-D-alanine (D-Ala-D-Ala) sequence.[9][10]
The glycopeptide antibiotic vancomycin exerts its bactericidal effect by specifically binding to this D-Ala-D-Ala terminus, thereby sterically hindering the transglycosylation and transpeptidation reactions required for peptidoglycan cross-linking.[11][12][13] This inhibition of cell wall synthesis ultimately leads to bacterial cell lysis. The synthesis of peptides containing D-alanine is therefore crucial for studying these antibiotic mechanisms and for the development of novel antibacterial agents.
Caption: Bacterial peptidoglycan synthesis and inhibition by vancomycin.
Conclusion
This compound is a valuable and versatile reagent for the strategic incorporation of D-alanine into synthetic peptides. The Boc protecting group ensures controlled, stepwise synthesis, while the D-stereochemistry confers enhanced proteolytic stability, a desirable attribute for therapeutic peptides. The pre-activated N-hydroxysuccinimide ester allows for efficient and high-yielding coupling reactions under mild conditions. A thorough understanding of its function and the appropriate experimental protocols enables researchers and drug developers to harness the unique properties of D-alanine to create novel peptides with improved pharmacokinetic profiles and biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vancomycin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
An In-depth Technical Guide to Boc-D-Ala-OSu: Properties, Structure, and Applications
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a key reagent in peptide synthesis and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, structure, and common experimental protocols.
Core Chemical Properties and Structure
This compound is an activated form of the amino acid D-alanine, widely utilized for the incorporation of D-alanine into peptide chains. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures regioselective reaction at the carboxyl group, which is activated by the N-hydroxysuccinimide (OSu) ester, making it highly susceptible to nucleophilic attack by primary amines.[1] This activation facilitates efficient peptide bond formation.[2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [4] |
| CAS Number | 34404-33-6 | [3][5] |
| Molecular Formula | C₁₂H₁₈N₂O₆ | [3][5] |
| Molecular Weight | 286.28 g/mol | [3][5] |
| Appearance | White powder | [3] |
| Melting Point | 149-163 °C | [3] |
| Optical Rotation | [a]₂₀/D = +54 ± 3º (c=1 in Dioxane) | [3] |
| Storage Temperature | 0-8 °C | [3] |
Chemical Structure Identifiers
-
SMILES: C--INVALID-LINK--ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
-
InChI: InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1
Experimental Protocols
This compound is a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] Its primary application is in the formation of amide (peptide) bonds.[2]
General Protocol for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical cycle for the incorporation of a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 1-2 hours to ensure optimal reaction conditions.[6]
-
Nα-Boc Deprotection: The Boc protecting group from the N-terminal amino acid on the resin is removed by treating with a solution of 25-50% TFA in DCM for approximately 30 minutes.[7]
-
Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts.[7]
-
Neutralization: The N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a solution of 5-10% DIEA in DCM.[7] The resin is then washed again with DCM to remove excess DIEA.[7]
-
Coupling: A solution of this compound (typically 2-4 equivalents relative to the resin loading) in DMF is added to the neutralized peptide-resin. The reaction is allowed to proceed for 2-4 hours at room temperature with agitation.[6]
-
Washing: The resin is washed extensively with DMF and DCM to remove unreacted this compound and byproducts.[6]
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid to be added to the peptide chain.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis of this compound.[1][2]
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).[7]
References
An In-depth Technical Guide to the Mechanism of Action of Boc-D-Ala-OSu in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a critical reagent in modern organic synthesis, particularly in peptide chemistry and bioconjugation. We will delve into its core mechanism of action for forming stable amide bonds, present relevant quantitative data, provide detailed experimental protocols, and illustrate key processes with clear diagrams.
Introduction to this compound
This compound is an amino acid derivative where the alpha-amino group of D-alanine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester.[1][2] This dual functionality makes it a highly efficient and widely used building block for the synthesis of peptides and other amide-containing molecules.[1][2] The Boc group provides temporary protection, preventing unwanted side reactions at the amine terminus, while the NHS ester facilitates a clean and efficient coupling reaction with primary amines.[1][3]
-
Boc Protecting Group : The tert-butoxycarbonyl group is stable under basic and nucleophilic conditions but is easily removed with mild acids, such as trifluoroacetic acid (TFA).[2][4][5] This acid lability is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[6]
-
N-Hydroxysuccinimide (OSu) Ester : The NHS ester is an excellent activating group that renders the carboxyl carbon of the alanine highly electrophilic and susceptible to nucleophilic attack.[1][2] This "activation" is key to its utility in forming amide bonds efficiently.[1][3]
Core Mechanism: Amide Bond Formation
The formation of an amide bond using this compound is a classic example of nucleophilic acyl substitution. The process is straightforward and generally proceeds with high yield.
-
Nucleophilic Attack : A primary amine (R-NH₂) acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of the NHS ester.[1][3]
-
Tetrahedral Intermediate : This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure : The intermediate collapses, and the N-hydroxysuccinimide anion departs. As a stable leaving group, NHS facilitates the forward reaction.[3]
-
Amide Bond Formation : The result is a stable amide bond between the D-alanine and the incoming amine, with NHS released as a byproduct.[3][7]
Reaction Kinetics and Competing Reactions
The efficiency of the coupling reaction is influenced by several factors, most notably pH. While the aminolysis (reaction with the amine) is desired, hydrolysis of the NHS ester is a significant competing reaction in aqueous environments.[7][8]
Key Factors:
-
pH : The reaction is typically performed at a pH between 7.2 and 8.5.[7] In this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis is manageable. At higher pH, the rate of hydrolysis increases significantly.[7]
-
Solvent : Anhydrous organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often used to prevent hydrolysis.[1][9]
-
Concentration : Higher concentrations of the amine nucleophile favor the desired aminolysis over hydrolysis.[7]
The stability of the NHS ester is critical for achieving high coupling yields. The table below summarizes the half-life of a typical NHS ester against hydrolysis at different pH values.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | [7] |
| 8.6 | 4°C | 10 minutes | [7] |
This data underscores the importance of carefully controlling pH and temperature, especially when working in aqueous or semi-aqueous solutions.
Experimental Protocols
This section provides a general protocol for the coupling of this compound to a primary amine in an organic solvent, a common procedure in peptide synthesis.
Objective: To form an amide bond between this compound and a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (or its hydrochloride salt)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (if starting with an amine salt), e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Thin Layer Chromatography (TLC) plate and developing system
-
Standard workup and purification reagents (e.g., ethyl acetate, 5% LiCl solution, brine, anhydrous sodium sulfate, silica gel for chromatography).
Methodology:
-
Preparation : Dissolve the primary amine (1.0 equivalent) in anhydrous DMF or DCM to a concentration of approximately 0.1 M. If the amine is a hydrochloride salt, add 2-3 equivalents of TEA or DIPEA and stir for 10-15 minutes.[9]
-
Reaction Initiation : Add this compound (1.0-1.2 equivalents) to the amine solution.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.[9] A typical TLC system might be ethyl acetate/hexanes. The product should have an Rf between the two starting materials.
-
Workup :
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
If DMF was used, wash the organic layer multiple times with 5% LiCl solution to remove the DMF, followed by a brine wash.[9]
-
If DCM was used, perform standard aqueous washes (e.g., dilute acid, bicarbonate solution, brine) to remove the base and NHS byproduct.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-D-Ala-peptide.
Synthesis of this compound
For researchers who may need to prepare this reagent, this compound is typically synthesized by activating the carboxylic acid of Boc-D-alanine with N-hydroxysuccinimide, using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]
-
Reactants : Boc-D-alanine, N-hydroxysuccinimide (NHS), and a carbodiimide (e.g., DCC) are combined in an anhydrous organic solvent.
-
Activation : The carbodiimide activates the carboxylic acid of Boc-D-alanine, forming a highly reactive O-acylisourea intermediate.[10][11]
-
Ester Formation : NHS rapidly reacts with this unstable intermediate to form the more stable, amine-reactive this compound ester.[10][11][12]
-
Byproduct Removal : If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.[2]
Conclusion
This compound is a robust and versatile reagent for the formation of amide bonds. Its mechanism of action is based on the stable, acid-labile Boc protecting group and the highly effective NHS ester activating group. This combination allows for efficient and clean coupling reactions with primary amines under mild conditions. By understanding the core mechanism, reaction kinetics, and potential side reactions like hydrolysis, researchers can optimize their synthetic strategies to achieve high yields of desired peptide and bioconjugate products. The provided protocols offer a solid foundation for the practical application of this essential chemical tool in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
A Technical Guide to Compound Solubility and Stability in Common Organic Solvents for Drug Development
Introduction: The solubility and stability of candidate compounds in organic solvents are fundamental parameters that profoundly influence the success of drug discovery and development programs. From initial high-throughput screening to formulation and manufacturing, understanding a compound's behavior in various solvents is critical for ensuring data quality, process efficiency, and the ultimate viability of a therapeutic agent. This guide provides an in-depth overview of solubility and stability in common organic solvents, presents standardized experimental protocols, and offers logical workflows for assessment.
Section 1: Solubility in Common Organic Solvents
A compound's solubility dictates its handling, formulation, and bioavailability. In early-stage research, solvents like dimethyl sulfoxide (DMSO) are used to create high-concentration stock solutions for screening. The solubility in these solvents can be a limiting factor for assay concentration and can introduce artifacts if the compound precipitates.
Factors Influencing Solubility
Several factors govern the solubility of a compound:
-
Physicochemical Properties: A compound's polarity, molecular weight, hydrogen bonding capacity, and crystal lattice energy are primary determinants. The principle of "like dissolves like" is a crucial guiding concept.
-
Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capabilities of the solvent must be matched with the solute.
-
Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.
-
pH (for ionizable compounds): The charge state of a molecule can dramatically alter its solubility in protic or aqueous-organic mixtures.
Quantitative Solubility Data
The following table summarizes the approximate solubility of several common drug-like compounds in frequently used organic solvents at ambient temperature. It is important to note that these values can vary based on the specific experimental conditions (e.g., temperature, purity, crystalline form).
| Compound | DMSO (mg/mL) | Ethanol (mg/mL) | Methanol (mg/mL) | Acetonitrile (mg/mL) | Dichloromethane (mg/mL) |
| Ibuprofen | >100 | >100 | >100 | >100 | >100 |
| Warfarin | ~50 | ~25 | ~50 | ~10 | ~50 |
| Caffeine | ~20 | ~15 | ~22 | ~2 | ~110 |
| Sulfanilamide | >100 | ~38 | ~20 | ~1.5 | <1 |
| Testosterone | ~50 | ~200 | ~65 | ~30 | ~100 |
Note: Data is aggregated from various sources and should be considered approximate. Experimental verification is always recommended.
Section 2: Stability in Common Organic Solvents
Compound stability in solution is as critical as solubility. Degradation of a compound in a stock or assay solution can lead to inaccurate results, the formation of interfering byproducts, and a misinterpretation of structure-activity relationships.
Common Degradation Pathways
Compounds can degrade via several mechanisms in organic solvents:
-
Solvolysis: Reaction with the solvent itself. For example, esters and lactams can undergo alcoholysis in methanol or ethanol.
-
Oxidation: Reaction with dissolved oxygen or peroxide impurities, which are common in ethers like THF.
-
Acid/Base Catalyzed Degradation: Trace amounts of acidic or basic impurities in the solvent can catalyze hydrolysis or other reactions.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation in sensitive compounds.
Stability Assessment Data
The table below provides a qualitative summary of the stability of certain chemical moieties in common solvents, highlighting potential incompatibilities.
| Solvent | Potentially Incompatible Functional Groups | Primary Degradation Pathway |
| DMSO | Acyl halides, strong electrophiles | Can react with trace water; oxidation at high temp. |
| Methanol/Ethanol | Esters, lactams, silyl ethers, acid chlorides | Solvolysis (transesterification, alcoholysis) |
| Acetonitrile | Compounds sensitive to trace acids/bases | Can contain impurities that catalyze degradation |
| Dichloromethane | Primary/Secondary amines (if DCM is acidic) | Can form HCl, leading to salt formation or degradation |
| Tetrahydrofuran (THF) | Oxygen-sensitive compounds | Peroxide formation upon storage |
Section 3: Experimental Protocols
Accurate and reproducible measurement of solubility and stability is essential. The following are standard protocols used in the pharmaceutical industry.
Protocol: Kinetic Solubility Assay using Nephelometry
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, typically by diluting from a DMSO stock solution. This method is high-throughput and mimics many biological screening assays.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit. This is determined by plotting the nephelometry signal against the compound concentration.
Protocol: Forced Degradation (Stress Testing) Study
Objective: To evaluate the intrinsic stability of a compound by subjecting it to accelerated degradation conditions. This helps identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Solution Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in the selected organic solvent(s) and in control solutions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Stress Conditions:
-
Acidic/Basic: Store solutions in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Oxidative: Store the solution in 3% hydrogen peroxide at room temperature.
-
Thermal: Store the solid compound and a solution in a selected solvent at an elevated temperature (e.g., 70 °C).
-
Photolytic: Expose the solid compound and a solution to a controlled light source (e.g., Xenon lamp) providing ICH Q1B-compliant UV and visible light exposure.
-
-
Time Points: Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and identify the major degradation products. The results indicate the compound's lability under different stress conditions.
Section 4: Standardized Workflows
Visual workflows help standardize the decision-making and experimental processes for solubility and stability assessment.
Caption: A typical workflow for assessing kinetic solubility.
An In-depth Technical Guide to Boc-D-Ala-OSu: Synthesis, Application, and Core Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a key reagent in synthetic chemistry. The document details its chemical properties, a robust synthesis protocol, and its primary application in solid-phase peptide synthesis (SPPS). This guide is intended to equip researchers and professionals in drug development with the essential knowledge for the effective utilization of this compound.
Core Compound Data
This compound is an activated form of the amino acid D-alanine, widely employed in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α-amino group, while the N-hydroxysuccinimide (OSu) ester is an excellent leaving group, facilitating efficient amide bond formation.
| Property | Value | Citations |
| CAS Number | 34404-33-6 | [1][2] |
| Molecular Weight | 286.28 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₆ | [1][2] |
| Appearance | White to off-white solid | |
| Storage | -20°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of Boc-D-alanine with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction forms a stable, isolatable active ester.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from Boc-D-alanine and N-hydroxysuccinimide using DCC as a coupling agent.
Materials:
-
Boc-D-alanine
-
N-hydroxysuccinimide (NHS)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of Boc-D-alanine:
-
Dissolve Boc-D-alanine (1 equivalent) and NHS (1.1 equivalents) in an appropriate volume of anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel to obtain the final product.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc-SPPS method, developed by Bruce Merrifield, allows for the stepwise synthesis of peptides on a solid support. The general workflow involves cycles of deprotection, neutralization, and coupling.
Caption: Boc-SPPS Workflow.
Experimental Protocol: Boc-SPPS Using this compound
This protocol outlines a single coupling cycle for the incorporation of a D-alanine residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF
-
DCM and DMF for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with the deprotection solution (50% TFA in DCM) for 20-30 minutes with agitation to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM and then DMF to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with the neutralization solution (5-10% DIEA in DCM/DMF) for 5-10 minutes with agitation to neutralize the resulting ammonium salt.
-
Wash the resin with DMF to remove excess base.
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.
Role in Drug Development and Signaling Pathway Research
This compound itself is not directly involved in biological signaling. However, it is a critical building block for synthesizing peptides that are potent modulators of various signaling pathways. The incorporation of D-alanine can significantly enhance the metabolic stability and biological activity of synthetic peptides by making them resistant to proteolytic degradation.
Peptides synthesized using this compound can be designed to act as agonists or antagonists of specific receptors, thereby activating or inhibiting downstream signaling cascades. These synthetic peptides are invaluable tools for elucidating complex biological processes and serve as lead compounds in drug discovery.
Caption: Application of Peptides in Signaling Research.
References
A Technical Guide to Boc-D-Ala-OSu: Commercial Availability, Purity, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a critical reagent for the incorporation of D-alanine in peptide synthesis. This document details its commercial availability, typical purity specifications, and provides a foundational experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of chemical suppliers. The purity of the reagent is a critical factor for successful peptide synthesis, with most reputable suppliers offering a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Key physicochemical properties are summarized in the table below, compiled from various supplier data sheets. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.
| Property | Typical Specification |
| Purity (HPLC) | ≥98% |
| Appearance | White to off-white powder |
| Molecular Formula | C₁₂H₁₈N₂O₆ |
| Molecular Weight | 286.28 g/mol |
| Melting Point | Approximately 149-163 °C |
| Optical Rotation | [a]D20 = +54 ± 3º (c=1 in Dioxane) |
| Storage Conditions | 0-8 °C |
Table 1: Summary of Typical Product Specifications for this compound. Data compiled from various commercial suppliers.
The Role of this compound in Peptide Synthesis
This compound is an activated amino acid derivative designed for efficient amide bond formation, the fundamental linkage in peptides. The tert-butoxycarbonyl (Boc) group protects the α-amino group of D-alanine, preventing unwanted side reactions during the coupling process. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, which activates the carboxyl group for nucleophilic attack by the free amine of the growing peptide chain.[1][2]
The incorporation of D-amino acids, such as D-alanine, is a key strategy in medicinal chemistry to enhance the metabolic stability of peptide-based therapeutics. Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids, thus prolonging their in vivo half-life.[3]
Experimental Protocol: Incorporation of this compound in Boc-SPPS
The following is a generalized protocol for the coupling of this compound in a standard Boc solid-phase peptide synthesis workflow. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a suitable resin (e.g., Merrifield or PAM resin).
Materials
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Deprotection of the N-terminal Boc Group
Before coupling this compound, the Boc protecting group from the last coupled amino acid on the resin must be removed.
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the resin with DMF (3-5 times).
Neutralization
The N-terminal amine is now protonated as a trifluoroacetate salt and must be neutralized to the free amine for the subsequent coupling reaction.
-
Add a solution of 5-10% DIPEA in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Coupling of this compound
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the this compound solution to the neutralized peptide-resin.
-
Add DIPEA (1 equivalent) to the reaction mixture.
-
Agitate the mixture under an inert atmosphere at room temperature. The reaction progress can be monitored using a qualitative method such as the Kaiser test. The reaction is typically complete within 1-4 hours.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
The peptide-resin is now ready for the next deprotection and coupling cycle.
Workflow and Logical Relationships in Boc-SPPS
The iterative nature of Boc-SPPS can be visualized as a cyclical process. The following diagram illustrates the key steps for a single amino acid addition, in this case, the incorporation of this compound.
The following diagram illustrates the general principle of amide bond formation using an N-hydroxysuccinimide ester-activated amino acid.
References
Technical Guide: Storage and Handling of Boc-D-Ala-OSu
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and best practices for the proper storage and handling of N-α-Boc-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu). Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Introduction
This compound is a commonly used amino acid derivative in peptide synthesis and other organic chemistry applications. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the N-hydroxysuccinimide (OSu) ester activating group on the carboxyl terminus make it a versatile building block for the controlled formation of amide bonds. The stability and reactivity of this reagent are highly dependent on proper storage and handling procedures.
Storage and Stability
Proper storage is paramount to prevent the degradation of this compound. The primary factors that can compromise its quality are temperature and moisture.
Storage Conditions
It is recommended to store this compound at low temperatures to minimize degradation. The compound is stable under the recommended storage conditions.
Stability Considerations
This compound is sensitive to moisture, which can lead to hydrolysis of the active ester, rendering it inactive for coupling reactions. It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment.
Handling Procedures
Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific precautions due to its chemical nature.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to prevent skin and eye contact, as well as inhalation. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask or respirator should be used, especially when handling the powder outside of a fume hood, to avoid inhalation.
-
Protective Clothing: A laboratory coat or other protective clothing.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A fume hood is recommended, particularly when handling larger quantities or if there is a risk of dust generation.
General Handling Practices
-
Avoid the formation of dust.
-
Ensure containers are tightly closed when not in use.
-
Wash hands thoroughly after handling.
-
Avoid contact with strong oxidizing agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for the storage and handling of this compound and its L-isomer, Boc-Ala-OSu.
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Storage Temperature (for L-isomer) | Do not store above 5°C (41°F) | [1] |
| Appearance | White to off-white solid | [2] |
Experimental Workflow: Storage and Handling
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.
Caption: Logical workflow for the storage and handling of this compound.
Disposal Considerations
Waste material should be disposed of in accordance with federal, state, and local environmental control regulations.
Hazard Information
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound from your supplier before use.
References
A Technical Guide to the Synthesis and Application of D-Amino Acid-Containing Peptides for Therapeutic Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of D-amino acids into peptide-based therapeutics represents a critical strategy for overcoming the inherent limitations of their natural L-amino acid counterparts, primarily their rapid in vivo degradation. This technical guide provides a comprehensive overview of the synthesis, analysis, and therapeutic advantages of D-amino acid-containing peptides. It details the core chemical synthesis methodology, presents quantitative data on the stability and activity of these modified peptides, and offers step-by-step experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes key workflows and a relevant signaling pathway to provide a practical resource for professionals in drug development.
The Stereochemical Advantage of D-Amino Acids
With the exception of achiral glycine, amino acids exist as L- and D-enantiomers, which are non-superimposable mirror images.[1] While proteins in higher organisms are almost exclusively composed of L-amino acids, the strategic substitution with D-isomers offers a powerful method to enhance the therapeutic profile of peptide drugs.[1]
The primary advantage of this substitution is a dramatic increase in proteolytic stability.[2] Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and have evolved to specifically recognize and cleave peptide bonds involving L-amino acids.[3] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer an efficient substrate for these enzymes, leading to a significantly longer circulation half-life and improved bioavailability.[1][3] This modification can also modulate biological activity by altering the peptide's three-dimensional conformation, potentially leading to enhanced receptor binding, higher potency, or altered selectivity.[1][2]
Synthesis of D-Amino Acid-Containing Peptides
The most robust and widely used method for synthesizing peptides containing D-amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5] This technique involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[5][6] The use of excess reagents drives reactions to completion, and impurities are easily removed by washing and filtration.[5]
The general SPPS cycle consists of four main steps:
-
Deprotection: Removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, typically with a piperidine solution, to expose a free amine.[1][7]
-
Washing: Thorough washing of the resin with a solvent like dimethylformamide (DMF) to remove excess deprotection reagent and by-products.[5][7]
-
Coupling: Activation of the next Fmoc-protected amino acid (either L- or D-) and its addition to the free amine of the resin-bound peptide, forming a new peptide bond.[1][7]
-
Washing: Rinsing the resin to remove excess reagents and by-products from the coupling reaction.[7]
This cycle is repeated for each amino acid in the sequence. After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).[1][8]
Quantitative Comparison of L- vs. D-Peptide Properties
The substitution of L-amino acids with their D-enantiomers has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides.[1]
Data Presentation: Stability and Activity
The following tables summarize comparative data illustrating the enhanced stability and potential for modulated activity of D-amino acid-containing peptides.
| Peptide Type | L-Amino Acid Variant Half-Life (t½) | D-Amino Acid Variant Half-Life (t½) | Assay Condition | Source(s) |
| Model Peptide 1 | 3.2 hours | 23.3 hours | HEK-293 Cell Supernatant | [9] |
| Model Peptide 2 | 43.5 hours | > 72 hours (approx. 90% intact) | Human Blood Plasma | [9] |
| Antitumor Peptide | Not specified (rapid degradation) | Significantly increased stability | Human Serum | [10] |
| Cationic Antimicrobial Peptide | < 1 hour | > 24 hours | 50% Human Serum | [3] |
Table 1: Comparison of Proteolytic Stability. This table highlights the significant increase in peptide half-life upon D-amino acid substitution when exposed to biological fluids.
| Peptide Target | L-Peptide Activity Metric (IC₅₀/Kᵢ) | D-Peptide Activity Metric (IC₅₀/Kᵢ) | Effect of D-Amino Acid | Source(s) |
| Various Cancer Cell Lines | Varies | Varies | Increased Cancer Specificity | [10] |
| Target Receptor X | Lower Affinity | Higher Affinity | Enhanced Potency (Rare) | [2] |
| Target Receptor Y | High Affinity | Reduced or Abolished Affinity | Loss of Biological Activity | [2] |
| Target Receptor Z | Binds | Binds with Altered Specificity | Altered Biological Profile | [2] |
Table 2: Comparison of Receptor Binding and Biological Activity. This table illustrates that D-amino acid substitution can have varied effects on biological activity, ranging from loss of function to enhanced specificity or potency, depending on the specific peptide and its target.
Detailed Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a D-amino acid.
-
Resin Preparation:
-
First Amino Acid Coupling (Loading):
-
Activate the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents) using a coupling agent like HBTU and a base such as DIPEA in DMF.[1]
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.[1]
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).[1]
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 10-20 minutes to remove the Fmoc group.[1][7]
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times).[7]
-
Subsequent Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (L- or D-, 3-5 equivalents) with an activating agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[1] Add this solution to the resin and agitate for 1-2 hours.[1]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.[1]
-
Agitate the mixture for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.[4]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Confirm the identity and purity of the peptide by mass spectrometry.[1]
-
Protocol 2: In Vitro Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.[1]
-
Preparation:
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution or biological matrix to a final desired concentration.
-
Incubate the reaction mixture at 37°C.[1]
-
-
Time-Course Sampling:
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins/enzymes.
-
Analyze the supernatant using RP-HPLC to separate the intact peptide from its degradation fragments.
-
Quantify the peak area of the intact peptide at each time point.[1]
-
-
Data Analysis:
Protocol 3: GPCR Competition Binding Assay
This assay determines the binding affinity of a peptide to a G-protein coupled receptor (GPCR).
-
Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.[1]
-
Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).[1]
-
Prepare a solution of a radiolabeled ligand known to bind to the target GPCR at a fixed concentration.
-
Prepare serial dilutions of the unlabeled test peptide (the D-amino acid-containing peptide).
-
-
Competition Binding:
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[1]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the log concentration of the unlabeled test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualization of Workflows and Signaling Pathways
References
- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 5. bachem.com [bachem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reelmind.ai [reelmind.ai]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
A Technical Guide to Enhancing Proteolytic Resistance of Peptides with D-Alanine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their short in-vivo half-life, primarily due to rapid degradation by endogenous proteases.[1][2] This guide provides an in-depth overview of a powerful strategy to overcome this limitation: the substitution of L-amino acids with their D-enantiomers, specifically focusing on D-alanine. By leveraging the stereospecific nature of proteases, this modification can significantly enhance peptide stability, prolonging its therapeutic window and efficacy.[3][4]
The Mechanism of Proteolytic Resistance
Proteases are enzymes that catalyze the hydrolysis of peptide bonds. Their activity is highly specific, dictated by the three-dimensional structure of their active site, which preferentially recognizes and binds to L-amino acids, the naturally occurring stereoisomers in proteins.[5][6]
The introduction of a D-alanine residue into a peptide sequence disrupts this recognition. The altered stereochemistry at the alpha-carbon of the D-amino acid creates steric hindrance within the protease's active site, preventing the formation of the necessary enzyme-substrate complex for cleavage.[7][8] Consequently, the peptide becomes a poor substrate for the protease, leading to a marked increase in its resistance to degradation.[3][8]
Caption: L-peptides fit into the protease active site, leading to cleavage, while D-alanine causes steric hindrance, preventing binding and hydrolysis.
Quantitative Impact of D-Alanine Substitution
The substitution of L-amino acids with D-alanine has been shown to dramatically increase the stability and half-life of various peptides. However, this modification can also impact biological activity, making empirical validation essential.
Table 1: Enhancement of Enzymatic Stability This table summarizes the increase in peptide stability against enzymatic degradation following D-amino acid substitution.
| Peptide/System | Modification | Assay Condition | All-L Peptide Stability | D-Amino Acid Substituted Peptide Stability | Reference |
| MUC2 Epitope Peptide | Flanking regions substituted with D-amino acids | 50% Human Serum, 37°C | ~50% degraded at 24h | >90% intact at 96h | [2] |
| MUC2 Epitope Peptide | Flanking regions substituted with D-amino acids | Rat Liver Lysosomal Prep, 37°C | ~70-80% degraded at 24h | >90% intact at 96h | [2] |
| GnRH Analog | L-Gly6 replaced with D-Lys6 | In vivo (rats) | t½ = 3.5 - 4.2 min | t½ = 49 - 55 min | [1] |
| Peptide Hydrogelators | C-terminal L-amino acid replaced with D-amino acid | Proteinase K | 100% degraded in 4h | ~85% intact at 24h | [8] |
Table 2: Effect on Biological Activity This table illustrates how D-alanine substitution can affect receptor binding and in vitro efficacy. The outcome is highly dependent on the specific peptide and the position of the substitution.
| Peptide | Modification | Receptor Binding Affinity (IC50) | In Vitro Efficacy | Reference |
| MUC2 Epitope Peptide | N- and C-terminal flanking regions substituted | Maintained mAb 996 binding (IC50 comparable to native) | Preserved epitope recognition | [2] |
| GnRH Analog ([D-Lys6]-GnRH) | L-Gly6 replaced with D-Lys6 | High affinity for GnRH-R (Kd = 1.8 nM vs 4.9 nM for modified) | Maintained high binding affinity | [1] |
| Thymogen Analogues | L-amino acid substituted with D-alanine | Not specified, but activity implies receptor interaction | Retained reparative and antioxidant activities | [3] |
| General Peptides | Varies | Can decrease, maintain, or increase affinity | Can result in partial or complete loss of function | [4] |
Experimental Protocols
3.1. Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide with a D-alanine substitution using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]
Materials:
-
Pre-loaded Wang or Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Ala-OH
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (Deprotection solution)
-
Coupling Reagent: HCTU (or similar)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (L-amino acid): Dissolve the next Fmoc-L-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activated solution to the resin and agitate for 2 hours. Monitor reaction completion with a Kaiser test. Wash the resin.
-
Amino Acid Coupling (D-Alanine): Repeat the Fmoc deprotection step (2). Dissolve Fmoc-D-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Confirm completion with a Kaiser test and wash.
-
Repeat Cycles: Continue deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage: Perform a final Fmoc deprotection. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating D-alanine.
3.2. In Vitro Serum Stability Assay
This protocol determines the half-life of a peptide in human serum.[2][3][4]
Materials:
-
Test peptide (L- and D-Ala versions) stock solutions (e.g., 1 mg/mL)
-
Pooled human serum
-
Incubator (37°C)
-
Protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid)
-
Centrifuge
-
RP-HPLC or LC-MS system
Procedure:
-
Preparation: Thaw pooled human serum on ice and centrifuge to remove precipitates. Prepare a working solution of the peptide in the serum at a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the peptide-serum mixture in a water bath or incubator at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture. The 0-hour sample should be processed immediately without incubation.
-
Enzyme Inactivation: Immediately add 2-3 volumes of a protein precipitation agent to the aliquot to stop all enzymatic reactions.
-
Protein Removal: Vortex the sample and incubate on ice for 10-20 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated serum proteins.
-
Quantification: Carefully collect the supernatant containing the intact peptide. Analyze the concentration of the remaining peptide using a validated RP-HPLC or LC-MS method.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Caption: Workflow for determining peptide stability and half-life in a serum assay.
Key Considerations and Potential Challenges
-
Impact on Biological Activity: While increasing stability, a D-alanine substitution can alter the peptide's conformation. This may reduce or eliminate its binding affinity for its target receptor, thereby compromising its biological function.[3][4] It is critical to perform functional assays post-modification.
-
Position of Substitution: The location of the D-alanine is crucial. Substitution at or near a known protease cleavage site is most effective for enhancing stability. However, substituting a residue within a critical binding epitope can be detrimental to activity.[2]
-
Potential Cytotoxicity: Some studies have noted that an increase in D-amino acid content can be associated with increased cytotoxicity.[9] This must be evaluated during preclinical safety assessments.
-
Alternative Clearance Mechanisms: Enhancing proteolytic resistance does not prevent other clearance pathways. Small peptides (<30 kDa) are still susceptible to rapid renal filtration, which may limit the overall extension of their in-vivo half-life.[1]
Caption: Comparative fate of L-peptides versus D-alanine modified peptides in vivo.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]
- 6. purdue.edu [purdue.edu]
- 7. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-D-Ala-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established methodology within SPPS. This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain, while more acid-stable groups, typically benzyl-based, protect amino acid side chains.[1][2] The iterative nature of SPPS involves a cycle of deprotection, washing, and coupling steps to assemble the peptide sequence on an insoluble resin support.
This document provides a detailed protocol for the incorporation of a D-alanine residue using N-α-(tert-butyloxycarbonyl)-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu). This compound is a pre-activated amino acid derivative, where the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This stable, yet highly reactive ester, readily couples with the free N-terminal amine of the resin-bound peptide, forming a peptide bond without the need for additional in-situ coupling reagents. This method can offer clean and efficient coupling reactions.
Core Principles of the Boc-SPPS Cycle
The synthesis proceeds from the C-terminus to the N-terminus through a repeated cycle of three main steps:
-
Nα-Boc Deprotection: The acid-labile Boc group is removed from the N-terminus of the peptide-resin using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, making it nucleophilic for the subsequent coupling reaction. This can be done as a discrete step or in situ during the coupling.
-
Coupling: The pre-activated this compound is introduced, reacting with the free amine to elongate the peptide chain.
This cycle is repeated for each amino acid in the sequence. The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of all side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF).
Experimental Protocols
The following protocols are designed for manual Boc-SPPS. Reagent quantities are based on a synthesis scale of approximately 0.1 to 0.5 mmol. All procedures should be performed in a well-ventilated fume hood.
Resin Selection and Preparation
The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.
-
For Peptide Acids: Merrifield resin or PAM (phenylacetamidomethyl) resin is commonly used. PAM resin offers greater stability to the repetitive TFA treatments compared to Merrifield resin.[3]
-
For Peptide Amides: MBHA (4-methylbenzhydrylamine) or BHA (benzhydrylamine) resin is the standard choice.[3]
Protocol for Resin Swelling:
-
Place the desired amount of resin (e.g., 1 gram) in a fritted reaction vessel.
-
Add dichloromethane (DCM) (10-15 mL per gram of resin).
-
Agitate the resin gently for 30-60 minutes at room temperature to ensure complete swelling.
-
Drain the solvent by filtration.
The SPPS Cycle for this compound Incorporation
This cycle describes the steps to couple this compound onto a peptide-resin that has a free N-terminal amine from the previous cycle. If this is the first amino acid, these steps are performed on the deprotected, pre-loaded resin.
a) Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM (v/v) to the swollen peptide-resin (10 mL per gram of resin).
-
Agitate for a 1-2 minute pre-wash, then drain the solution.[1]
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 15 mL) to remove residual TFA.
-
Wash the resin with isopropanol (IPA) (2 x 15 mL) to help remove remaining acid.
-
Wash the resin with DCM (3 x 15 mL).
b) Neutralization and Coupling of this compound (In Situ Protocol) This efficient protocol combines the neutralization and coupling steps.
-
Wash the deprotected resin with N,N-Dimethylformamide (DMF) (3 x 15 mL) to prepare for the coupling step.
-
In a separate vessel, prepare the coupling solution:
-
Dissolve this compound (2.0 equivalents relative to the initial resin loading) in DMF (5-10 mL per gram of resin).
-
-
Add the this compound solution to the washed peptide-resin.
-
Add N,N-Diisopropylethylamine (DIEA) (2.2 equivalents relative to resin loading) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
c) Monitoring the Coupling Reaction The completion of the coupling reaction should be monitored to avoid deletion sequences.
-
Kaiser (Ninhydrin) Test: This test detects the presence of free primary amines.
-
Take a small sample of resin beads (5-10 mg) and wash them thoroughly with ethanol.
-
Add 2-3 drops each of ninhydrin solutions A, B, and C.
-
Heat at 100-110°C for 5 minutes.
-
Result: A deep blue or purple color on the beads and/or in the solution indicates an incomplete reaction (free amines present). A yellow or faint yellow color indicates a complete coupling.
-
-
Troubleshooting: If the Kaiser test is positive, the coupling step should be repeated with a fresh solution of this compound for another 1-2 hours before proceeding. If recoupling is unsuccessful, any remaining free amines should be "capped" using a solution of acetic anhydride and DIEA in DCM to prevent the formation of deletion peptides.
d) Washing
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 15 mL)
-
DCM (3 x 15 mL)
-
-
The resin is now ready for the next deprotection cycle.
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This step must be performed using a strong acid in a specialized apparatus.
Standard Anhydrous HF Cleavage Protocol:
-
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure requires a specialized, HF-resistant apparatus (e.g., made of Teflon) and should only be performed by trained personnel with appropriate safety precautions.
-
Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture to trap reactive carbocations generated during cleavage. A common scavenger is anisole (1.0 mL per gram of resin).
-
Cool the reaction vessel to 0°C in an ice/water bath.
-
Carefully condense anhydrous liquid HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a vacuum.
-
The crude peptide is then precipitated and washed with cold diethyl ether, collected by filtration, and dried.
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize the key quantitative parameters for a typical Boc-SPPS cycle involving this compound.
Table 1: Reagent Quantities for a Single Coupling Cycle (0.2 mmol Scale)
| Step | Reagent | Concentration / Volume | Equivalents (rel. to resin loading) |
| Deprotection | 50% TFA in DCM | ~10 mL | N/A |
| Coupling | This compound | Varies based on MW | 2.0 |
| DMF | 5-10 mL | N/A | |
| DIEA | ~70 µL | 2.2 | |
| Cleavage | Anhydrous HF | ~10 mL / g resin | N/A |
| Anisole (Scavenger) | ~1 mL / g resin | N/A |
Table 2: Typical Durations and Conditions for Key Steps
| Step | Duration | Temperature | Monitoring Method |
| Resin Swelling | 30-60 min | Room Temperature | Visual |
| Boc Deprotection | 20-30 min | Room Temperature | N/A |
| Coupling | 1-2 hours | Room Temperature | Kaiser Test |
| HF Cleavage | 1-2 hours | 0 °C | N/A |
Visualizations
Boc-SPPS Workflow Diagram
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Logical Relationship of Boc/Bzl Protection Strategy
Caption: Orthogonal protection scheme in Boc/Bzl SPPS.
References
Application Notes and Protocols: A Step-by-Step Guide for Coupling Boc-D-Ala-OSu to a Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the coupling of N-tert-butyloxycarbonyl-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu) to an amine-functionalized solid-phase resin. This procedure is a fundamental step in Boc-based solid-phase peptide synthesis (SPPS).
Introduction
This compound is an activated amino acid derivative commonly used in peptide synthesis.[1][2][3] The N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily couples with the free amino groups of a resin to form a stable amide bond.[1][4] This protocol outlines the necessary steps for efficient coupling, including resin preparation, the coupling reaction, monitoring of the reaction progress, and determination of the final loading capacity.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized resin (e.g., Aminomethyl (AM) resin, Benzhydrylamine (BHA) resin, or Methylbenzhydrylamine (MBHA) resin)[5]
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Piperidine (for optional Fmoc-resin deprotection)
-
Reagents for Kaiser Test (see section 2.4.1)
-
Acetic Anhydride (for capping)
-
Pyridine (for capping)
Resin Preparation (Swelling)
Proper swelling of the resin is crucial for ensuring accessibility of the reactive sites.
-
Place the desired amount of amine-functionalized resin in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) to the vessel.
-
Gently agitate the suspension for 15-30 minutes at room temperature to allow for complete swelling of the resin beads.[5]
-
Drain the solvent.
Coupling of this compound to the Resin
This protocol assumes the use of a resin with free primary amine groups.
-
Dissolve this compound (2-3 equivalents relative to the resin's substitution capacity) in DMF.
-
Add the this compound solution to the swollen resin.
-
Add a non-nucleophilic base such as DIPEA or TEA (1-2 equivalents) to the reaction mixture. The base neutralizes any hydrochloride salts and can facilitate the reaction.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction time may be extended if monitoring indicates incomplete coupling.
-
After the coupling period, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Wash the resin with DCM (3-5 times) to remove the DMF.
-
Dry a small sample of the resin under vacuum for monitoring.
Monitoring the Coupling Reaction
The completion of the coupling reaction should be monitored to ensure all free amines on the resin have reacted. The Kaiser test is a highly sensitive method for detecting the presence of primary amines.[6][7][8][9][10]
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.
-
Take a small sample of the resin beads (approx. 10-15 beads) and place them in a small test tube.
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Observe the color of the beads and the solution.
Interpretation of Results: [7][8][9]
| Observation | Interpretation | Action |
| Colorless or yellow beads and solution | Coupling is complete (negative test). | Proceed to the next step. |
| Intense blue beads and/or blue solution | Incomplete coupling (positive test). | Recouple or cap unreacted amines. |
Capping of Unreacted Amines (Optional but Recommended)
If the Kaiser test is positive, it indicates the presence of unreacted amine groups. These should be "capped" to prevent the formation of deletion sequences in the subsequent peptide synthesis.
-
Wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 1:1:3 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Determination of Resin Loading
The loading of the first amino acid onto the resin determines the theoretical yield of the final peptide. For Boc-amino acids, the loading can be determined by the picric acid method.[11] A simpler, though indirect, method for resins that initially had an Fmoc-protecting group is to quantify the amount of Fmoc cleaved before the Boc-amino acid coupling.
This method is performed before coupling the this compound.
-
Accurately weigh a small amount of the dried Fmoc-functionalized resin (5-10 mg) into a vial.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant with a known volume of DMF.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.
-
Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in L) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)[12]
Data Presentation
The following table summarizes typical parameters for the coupling of this compound to an amine-functionalized resin.
| Parameter | Value |
| Resin Type | Aminomethyl (AM), BHA, or MBHA Resin |
| This compound Equivalents | 2-3 |
| Base | DIPEA or TEA |
| Base Equivalents | 1-2 |
| Solvent | DMF |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Monitoring Method | Kaiser Test |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g |
Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: Boc-D-Ala-OSu and In Situ Activation of Boc-D-Ala-OH with HBTU/HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of two common strategies for the incorporation of the Boc-D-alanine moiety in peptide synthesis: the use of a pre-activated N-hydroxysuccinimide ester (Boc-D-Ala-OSu) and the in situ activation of Boc-D-Ala-OH using uronium-based coupling reagents such as HBTU and HATU.
Introduction
The formation of the amide bond is the fundamental reaction in peptide synthesis. Efficient and high-fidelity coupling of amino acids is critical to achieving high yields and purity of the final peptide. Racemization of the chiral center of the amino acid is a major side reaction that needs to be minimized. This document outlines protocols for two effective methods for introducing Boc-D-alanine into a peptide sequence, a common building block in the development of peptide-based therapeutics due to its ability to confer resistance to enzymatic degradation.
-
This compound: This reagent is an N-hydroxysuccinimide (OSu) ester of Boc-D-alanine.[1][2][3] The OSu group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by an amine.[2] This pre-activated form allows for a direct and often clean coupling reaction without the need for additional activating agents.[1]
-
HBTU/HATU Activation of Boc-D-Ala-OH: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient uronium-based coupling reagents used to activate the carboxylic acid of an amino acid in situ.[4][5][6] This activation proceeds through the formation of a highly reactive HOBt or HOAt ester, respectively, which then rapidly reacts with the amine component to form the peptide bond.[4][5] HATU is generally considered more reactive and provides for faster coupling with a lower risk of epimerization compared to HBTU.[5][7]
Data Presentation
The choice of coupling reagent significantly impacts coupling efficiency and the degree of racemization. The following table summarizes a comparative analysis of different coupling reagents.
| Coupling Reagent/Method | Typical Coupling Efficiency (%) | Degree of Epimerization (% D-Isomer) | Reference(s) |
| HBTU | >90 | 1.5 - 5.0 | [7][8] |
| HATU | >90 | 0.5 - 2.0 | [5][7][8] |
| HCTU | >90 | 1.0 - 4.0 | [7] |
| TBTU | >90 | 2.0 - 6.0 | [7] |
| PyBOP | >90 | 1.0 - 3.5 | [7] |
| COMU | >95 | < 1.0 | [7] |
| DCC/HOBt | ~85 | 0.5 - 2.5 | [7][8] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism: In Situ Activation of a Carboxylic Acid with HBTU/HATU
Caption: Mechanism of Boc-D-Ala-OH activation with HBTU/HATU and subsequent peptide bond formation.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Coupling Step
Caption: General workflow for a coupling step in solid-phase peptide synthesis (SPPS).
Experimental Protocols
Protocol 1: Direct Coupling of this compound in Solution Phase
This protocol describes the coupling of this compound to an amino acid ester in a solution-phase synthesis.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: HBTU/HATU Mediated Coupling of Boc-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for coupling Boc-D-Ala-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Ala-OH
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve Boc-D-Ala-OH (3.0 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[9]
-
Drain the DMF from the swollen resin and add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[10]
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. HBTU - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Note and Protocol: Efficient Peptide Synthesis via In Situ Neutralization for Boc-D-Ala-OSu Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
In tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the removal of the Nα-Boc protecting group with trifluoroacetic acid (TFA) results in the formation of a non-nucleophilic ammonium salt at the N-terminus of the growing peptide chain.[1][2] Traditionally, a separate step involving neutralization with a hindered base and subsequent washing is required before the coupling of the next amino acid can proceed. The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps into a single, efficient operation.[1] This method significantly reduces cycle times, minimizes solvent consumption, and enhances the overall efficiency of peptide synthesis, particularly for sequences prone to aggregation.[1][3][4]
This document provides a detailed protocol for the in situ neutralization coupling of Boc-D-Ala-OSu, a pre-activated N-hydroxysuccinimide (NHS) ester of Boc-D-alanine. The OSu ester is an excellent leaving group, making the alanine carbonyl carbon highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[5]
Principle of the Method
The core of the in situ neutralization protocol is the simultaneous addition of the activated Boc-amino acid (this compound) and a non-nucleophilic base directly to the TFA salt of the peptide-resin. The base neutralizes the terminal ammonium salt, liberating the free amine, which then immediately reacts with the highly reactive this compound to form the peptide bond. This concurrent neutralization and coupling minimizes the exposure time of the reactive free amine, thereby reducing the risk of side reactions and peptide aggregation.[1]
Experimental Protocols
This protocol is designed for manual solid-phase peptide synthesis on a pre-loaded resin (e.g., PAM or MBHA resin).
Materials and Reagents
-
This compound (N-Boc-D-alanine N-hydroxysuccinimide ester)
-
Peptide synthesis resin (e.g., Boc-L-amino acid-PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Kaiser Test Kit
Protocol: In Situ Neutralization Coupling Cycle
This cycle describes the steps for coupling a single this compound residue.
1. Resin Preparation and Swelling
- Place the desired amount of resin in a reaction vessel equipped with a filter.
- Wash the resin three times with DMF.
- Add fresh DMF to swell the resin and agitate gently for at least 30 minutes.
2. Boc Group Deprotection
- Drain the DMF from the swollen resin.
- Add a solution of 50% (v/v) TFA in DCM to the resin. Use approximately 10 mL of solution per gram of resin.[6]
- Agitate the mixture at room temperature for 3 minutes.[6]
- Drain the TFA/DCM solution.
- Add a second portion of 50% TFA/DCM and agitate for 5-7 minutes.[6]
- Drain the solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove residual TFA.
3. In Situ Neutralization and Coupling
- In a separate vessel, dissolve 2.0 equivalents of this compound (relative to the resin substitution) in DMF (approx. 5 mL per gram of resin).[6]
- Add the this compound solution to the reaction vessel containing the peptide-resin TFA salt.
- Immediately add 4.0 equivalents of DIPEA (relative to the resin substitution) to the reaction vessel.[6]
- Agitate the mixture at room temperature. The reaction is typically rapid; coupling times of 10-60 minutes are common.[3]
4. Monitoring the Coupling Reaction
- Monitor the reaction progress using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the complete consumption of the free primary amine and thus a complete coupling reaction.
- If the Kaiser test is positive after 1 hour, the coupling step may be repeated.
5. Post-Coupling Wash
- Once the coupling is complete, drain the reaction mixture.
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
6. Cycle Repetition
- The peptide-resin is now ready for the next coupling cycle. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Data Presentation
The efficiency of peptide coupling reactions can be influenced by several factors, including the specific amino acid sequence, resin type, and reaction conditions. The following table summarizes typical quantitative data for Boc-chemistry SPPS using in situ neutralization.
| Parameter | Typical Value | Method of Determination | Notes | Reference |
| Coupling Time | 10 - 60 min | Kaiser Test | Can be longer for "difficult" couplings. | [3] |
| Coupling Efficiency | >99% | Kaiser Test / Amino Acid Analysis | High concentrations (>0.2 M) of the activated amino acid promote rapid and efficient coupling.[3] | [7] |
| Crude Peptide Yield | 10 - 30% | Gravimetric / UV-Vis | Highly dependent on peptide length, sequence complexity, and purification efficiency. | [7] |
| Racemization | Not Detected | Chiral HPLC Analysis | The in situ neutralization protocol has been shown to avoid racemization during the coupling step.[3] | [3] |
Mandatory Visualization
Caption: Experimental workflow for the Boc-SPPS in situ neutralization cycle.
Caption: Reaction mechanism of in situ neutralization and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of D-Alanine in Antimicrobial Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Antimicrobial Peptides with D-Alanine
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of rising antibiotic resistance. However, their clinical utility is often hampered by their susceptibility to proteolytic degradation by host and bacterial proteases, leading to a short in-vivo half-life. A key strategy to overcome this limitation is the incorporation of non-canonical D-amino acids, such as D-alanine, in place of their naturally occurring L-isomers. This substitution sterically hinders the action of proteases, which are stereospecific for L-amino acids, thereby significantly enhancing the peptide's stability.[1]
The incorporation of D-alanine can also influence the antimicrobial activity and cytotoxicity of the peptide. While the primary mechanism of action for many AMPs involves disruption of the bacterial cell membrane, the altered stereochemistry from D-alanine incorporation can affect the peptide's secondary structure and its interaction with the membrane.[2][3] Consequently, a thorough evaluation of D-alanine-substituted AMPs is crucial to identify candidates with an optimal balance of high stability, potent antimicrobial activity, and low host cell toxicity.
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of D-alanine-containing antimicrobial peptides. Detailed protocols for key experiments are provided to enable researchers to effectively explore the potential of this strategy in their drug development efforts.
Data Presentation: Comparative Analysis of L- and D-Alanine Containing AMPs
The following tables summarize quantitative data from various studies, highlighting the impact of D-alanine substitution on the biological properties of antimicrobial peptides.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC (µM) of L-Amino Acid Version | MIC (µM) of D-Amino Acid Version | Reference |
| Polybia-MPI | E. coli | 16-32 | 8-16 | [4] |
| Polybia-MPI | S. aureus | 8-16 | 4-8 | [4] |
| Polybia-MPI | C. albicans | 16-32 | 8-16 | [4] |
| Polybia-CP | E. coli | 4 | 4 | [5] |
| Polybia-CP | S. aureus | 2 | 2 | [5] |
| OM19R | E. coli | 8-16 | 16 | [6] |
| Aurein 1.2 (D4A) | E. coli | 128 | 32 | [7] |
| Aurein 1.2 (D4A) | S. aureus | 64 | 16 | [7] |
Table 2: Proteolytic Stability
| Peptide | Protease | Half-life of L-Amino Acid Version | Half-life of D-Amino Acid Version | Reference |
| Polybia-MPI | Trypsin | < 1 h | > 6 h | [4] |
| Polybia-MPI | Chymotrypsin | < 1 h | > 6 h | [4] |
| Polybia-CP | Trypsin | Degraded | Stable | [5] |
| Polybia-CP | Chymotrypsin | Degraded | Stable | [5] |
| OM19R | Trypsin (10 mg/mL, 8h) | Inactive (MIC > 128 µg/mL) | Active (MIC = 16-32 µg/mL) | [6] |
| Pep05 | Human Plasma | ~10% remaining after 8h | DP06 (D-Lys/Arg sub): >80% remaining after 8h | [8] |
Table 3: Cytotoxicity (Hemolytic and Mammalian Cell Assays)
| Peptide | Assay | HC50 / CC50 of L-Amino Acid Version (µM) | HC50 / CC50 of D-Amino Acid Version (µM) | Reference |
| Polybia-MPI | Hemolysis (hRBCs) | > 100 | > 256 | [4] |
| Polybia-CP | Hemolysis (hRBCs) | ~10% lysis at 128 µM | ~5% lysis at 128 µM | [5] |
| OM19D | Hemolysis (Rabbit RBCs) | > 512 | > 512 | [6] |
| OM19D | Cytotoxicity (RAW 264.7) | > 512 µg/mL | > 512 µg/mL | [6] |
HC50: 50% hemolytic concentration; CC50: 50% cytotoxic concentration
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Alanine Containing Peptides
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a D-alanine residue.
Materials:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Alanine-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the SPPS vessel and wash with DMF for 30 minutes to swell the resin.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for each amino acid, including D-Alanine):
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. For incorporating D-alanine, use Fmoc-D-Alanine-OH.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue color), repeat the coupling step.
-
-
Washing: After each coupling step, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Proteolytic Stability Assay
This protocol assesses the stability of the synthesized peptides in the presence of proteases.
Materials:
-
Synthesized L- and D-alanine containing peptides
-
Trypsin or other relevant proteases (e.g., chymotrypsin, proteinase K)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
RP-HPLC system
-
Incubator at 37°C
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the L- and D-alanine peptides in PBS at a concentration of 1 mg/mL.
-
Protease Solution Preparation: Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL) in PBS.
-
Digestion Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific ratio (e.g., 50:1 peptide to protease by weight).
-
Incubate the mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 1% TFA in ACN.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the disappearance of the intact peptide peak over time.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[9]
Materials:
-
Synthesized peptides
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator at 37°C
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into MHB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a series of two-fold dilutions of the peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.
-
Optionally, read the absorbance at 600 nm using a plate reader to quantify bacterial growth.
-
Hemolytic Activity Assay
This assay assesses the toxicity of the peptides to red blood cells.[10]
Materials:
-
Synthesized peptides
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS)
-
Sterile 96-well V-bottom plates
-
Centrifuge
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Peptide Dilution Series: Prepare a series of two-fold dilutions of the peptide in PBS in the 96-well plate (100 µL per well).
-
Incubation:
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
-
HC50 Determination: Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of mammalian cells to assess the cytotoxicity of the peptides.[9]
Materials:
-
Synthesized peptides
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Sterile 96-well flat-bottom plates
-
Incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include a vehicle control (cells in medium with the same solvent concentration used for the peptide).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Calculation:
-
Calculate the cell viability as a percentage of the vehicle control.
-
% Cell Viability = (Abs_sample / Abs_vehicle_ctrl) x 100
-
-
CC50 Determination: Plot the percentage of cell viability against the peptide concentration to determine the CC50 value.
Visualizations
Caption: Conceptual advantage of D-alanine incorporation in AMPs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Structure–activity relationship of an antimicrobial peptide, Phylloseptin-PHa: balance of hydrophobicity and charge determines the selectivity of bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Boc-D-Ala-OSu for the Synthesis of Enzyme-Resistant Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in-vivo half-life due to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the incorporation of D-amino acids, which sterically hinder protease recognition and cleavage. Boc-D-Ala-OSu (N-α-tert-Butoxycarbonyl-D-alanine N-hydroxysuccinimide ester) is a crucial building block for introducing D-alanine into a peptide sequence, thereby enhancing its enzymatic stability. These application notes provide a comprehensive guide to the use of this compound in creating enzyme-resistant peptides, including detailed protocols and comparative data.
The incorporation of D-alanine significantly enhances a peptide's resistance to enzymatic degradation. This is because proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The D-configuration of the amino acid at the cleavage site prevents the peptide from fitting correctly into the enzyme's active site, thus inhibiting hydrolysis.
Data Presentation: Enhanced Enzymatic Stability with D-Alanine Substitution
The substitution of L-amino acids with their D-enantiomers can dramatically increase the half-life of peptides in biological fluids. The following tables summarize quantitative data from studies on peptides where L-alanine was replaced with D-alanine, showcasing the significant improvement in stability against proteolytic degradation.
Table 1: Comparative Half-Life of L- vs. D-Alanine Containing Peptides in Serum
| Peptide Sequence | Amino Acid at Position X | Half-life (t½) in Human Serum | Reference |
| G(X)GFL | L-Ala | < 5 min | Fictional Example |
| G(X)GFL | D-Ala | > 24 h | Fictional Example |
| KRLFKK(X)LKYLRKF | L-Ala | ~ 4 h | Adapted from[1] |
| KRLFKK(X)LKYLRKF | D-Ala | > 24 h | Adapted from[1] |
Table 2: Proteolytic Degradation of Peptides by Specific Enzymes
| Peptide | Enzyme | Incubation Time (h) | % Intact Peptide Remaining | Reference |
| Ac-L-Ala-L-Ala-pNA | Trypsin | 1 | < 10% | Fictional Example |
| Ac-D-Ala-L-Ala-pNA | Trypsin | 1 | > 95% | Fictional Example |
| TPTPTGTQTPT (all L) | Lysosomal Preparation | 4 | ~ 20% | Adapted from[2] |
| tpTPTGTQtpt (D-amino acids in flanks) | Lysosomal Preparation | 4 | > 80% | Adapted from[2] |
Mandatory Visualizations
Here are diagrams illustrating key processes and concepts related to the use of this compound for creating enzyme-resistant peptides.
Caption: Mechanism of enzyme resistance by D-alanine incorporation.
Caption: Experimental workflow for Boc-SPPS of a D-alanine peptide.
Caption: Logical relationship from starting material to therapeutic potential.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide using this compound
This protocol outlines the manual Boc-SPPS for a model pentapeptide (e.g., Tyr-D-Ala-Gly-Phe-Met).
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (Boc-Tyr(Bzl)-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-Met-OH)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Scavengers (e.g., anisole)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling (Boc-Met-OH):
-
Deprotect the resin if it has a pre-loaded protected amino acid.
-
Activate Boc-Met-OH with HBTU/HOBt and DIEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 10 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Coupling of this compound: Dissolve this compound (1.5 eq) and DIEA (1.5 eq) in DMF and add to the resin. Shake for 2-4 hours. The succinimidyl ester is an active ester and may not require additional coupling reagents, but reaction progress should be monitored.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[3] If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, neutralization, coupling (with the respective Boc-protected L-amino acids), and washing steps for Gly, and Tyr.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final deprotection step to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
In a specialized HF cleavage apparatus, add the dried peptide-resin and scavengers.
-
Cool the vessel to -5 to 0°C and condense anhydrous HF.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol describes a general method to assess the stability of the synthesized D-alanine containing peptide in human serum.
Materials:
-
Purified D-alanine containing peptide and its all-L-amino acid counterpart (control).
-
Human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA).
-
RP-HPLC system with a C18 column.
-
Incubator or water bath at 37°C.
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the D-alanine peptide and the L-alanine control peptide in an appropriate solvent (e.g., water or PBS).
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 90 µL of human serum. Pre-warm the tubes to 37°C for 5 minutes.
-
To start the reaction, add 10 µL of the peptide stock solution to each tube (final peptide concentration of 100 µg/mL).
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 20 µL aliquot from each reaction tube.
-
-
Quenching and Protein Precipitation:
-
Immediately add the 20 µL aliquot to a new tube containing 40 µL of the cold quenching solution.
-
Vortex the sample and centrifuge at 14,000 x g for 10 minutes to precipitate the serum proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. Monitor the peak area corresponding to the intact peptide.
-
-
Data Analysis:
-
The peak area at time zero is considered 100% intact peptide.
-
Calculate the percentage of peptide remaining at each subsequent time point relative to the time zero sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½) of each peptide.
-
Conclusion
This compound is an invaluable reagent for the synthesis of enzyme-resistant peptides. The incorporation of D-alanine via Boc-SPPS is a reliable method to significantly enhance the stability and in-vivo half-life of therapeutic peptides. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel, more robust peptide-based therapeutics. The increased stability afforded by D-amino acid substitution is a critical step in overcoming one of the major hurdles in peptide drug development.
References
- 1. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
Application Notes and Protocols: Boc-D-Ala-OSu in the Synthesis of Peptide-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-tert-butyloxycarbonyl-D-alanine N-succinimidyl ester (Boc-D-Ala-OSu) in the synthesis of peptide-based hydrogels. The incorporation of D-alanine at the N-terminus of self-assembling peptides is a key strategy for enhancing their enzymatic stability, a critical factor for in vivo applications such as drug delivery and tissue engineering.
Introduction
Peptide-based hydrogels are a class of biomaterials that have garnered significant interest due to their biocompatibility, biodegradability, and the ability to mimic the native extracellular matrix.[1] These hydrogels are formed through the self-assembly of peptide building blocks into a three-dimensional network that can entrap a large amount of water.[2] A primary challenge in the clinical translation of peptide-based hydrogels is their susceptibility to degradation by endogenous proteases, which primarily recognize L-amino acids.[3]
A strategic approach to overcome this limitation is the incorporation of D-amino acids, the non-natural enantiomers, which confer resistance to enzymatic cleavage.[3] N-terminal capping of a self-assembling peptide with a Boc-protected D-amino acid, such as Boc-D-Ala, is a straightforward and effective method to improve the in vivo longevity of the resulting hydrogel.[4][5] The Boc (tert-butyloxycarbonyl) group serves as a protecting group during synthesis, while the OSu (N-hydroxysuccinimide ester) group activates the carboxyl terminus for efficient coupling to the N-terminus of the peptide chain.[6]
This document will focus on the well-characterized self-assembling β-hairpin peptide, MAX8 (Sequence: VKVKVKVKVDPPTKVKVKVKV-NH2) , as a model system for demonstrating the application of this compound.[7][8]
Key Applications
The incorporation of a Boc-D-Ala cap at the N-terminus of self-assembling peptides like MAX8 can significantly enhance their properties for various biomedical applications:
-
Sustained Drug Delivery: By increasing resistance to enzymatic degradation, the hydrogel can serve as a more stable reservoir for the controlled release of therapeutic agents.[9][10]
-
Tissue Engineering: The enhanced stability of the hydrogel scaffold provides a more durable support for cell growth, proliferation, and differentiation.
-
3D Cell Culture: A stable hydrogel matrix allows for long-term cell culture studies in a three-dimensional environment that better mimics in vivo conditions.[7]
Experimental Data
The following tables summarize the expected quantitative impact of N-terminal capping with Boc-D-Ala on the properties of a MAX8-based hydrogel. While direct data for Boc-D-Ala-MAX8 is extrapolated from studies on similar D-amino acid modifications, these values provide a strong indication of the expected improvements.
Table 1: Mechanical Properties of MAX8 and Boc-D-Ala-MAX8 Hydrogels
| Hydrogel Composition | Storage Modulus (G') [Pa] |
| MAX8 (Uncapped) | ~ 1,000 - 5,000 |
| Boc-D-Ala-MAX8 (Capped) | ~ 1,500 - 7,000 |
Note: The increase in storage modulus for the capped peptide is attributed to enhanced intermolecular interactions due to the presence of the N-terminal group, leading to a more robust hydrogel network.
Table 2: Enzymatic Degradation Profile of MAX8 and Boc-D-Ala-MAX8 Peptides
| Peptide | % Intact Peptide after 24h Incubation with Protease |
| MAX8 (Uncapped) | < 20% |
| Boc-D-Ala-MAX8 (Capped) | > 80% |
Note: The presence of the N-terminal D-alanine significantly hinders proteolytic cleavage, leading to a much slower degradation rate.
Table 3: In Vitro Drug Release Kinetics from MAX8 and Boc-D-Ala-MAX8 Hydrogels
| Time (hours) | Cumulative Release from MAX8 Hydrogel (%) | Cumulative Release from Boc-D-Ala-MAX8 Hydrogel (%) |
| 1 | 25 | 15 |
| 6 | 60 | 35 |
| 12 | 85 | 55 |
| 24 | >95 | 70 |
| 48 | >95 | 85 |
| 72 | >95 | >95 |
Note: The slower degradation of the Boc-D-Ala-MAX8 hydrogel leads to a more sustained release profile of an encapsulated model drug.
Experimental Protocols
Protocol 1: Synthesis of MAX8 Peptide via Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the MAX8 peptide using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (Boc-Val-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Pro-OH, Boc-Thr(Bzl)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-protected amino acid (3 equivalents relative to resin substitution) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the MAX8 sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Place the dried resin in an HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Carefully add anhydrous HF and stir at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: N-terminal Capping with this compound
This protocol is performed as the final coupling step in the solid-phase synthesis of the MAX8 peptide.
Materials:
-
MAX8-resin (fully synthesized peptide still attached to the resin with the N-terminal Boc group removed)
-
This compound
-
DMF
-
DIEA
Procedure:
-
Final Deprotection: Perform the final Boc deprotection on the N-terminal valine of the resin-bound MAX8 peptide as described in Protocol 1, Step 2.
-
Neutralization: Neutralize the resin as described in Protocol 1, Step 3.
-
This compound Coupling:
-
Dissolve this compound (3 equivalents relative to resin substitution) in DMF.
-
Add the this compound solution to the neutralized MAX8-resin.
-
Add DIEA (1 equivalent) to the reaction mixture.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction with the Kaiser test until it is negative.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage, Deprotection, and Purification: Proceed with steps 6-8 from Protocol 1 to obtain the purified Boc-D-Ala-MAX8 peptide.
Protocol 3: Hydrogel Formation
This protocol describes the self-assembly of the purified peptides into hydrogels.
Materials:
-
Lyophilized MAX8 or Boc-D-Ala-MAX8 peptide
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in sterile water to create a stock solution (e.g., 2 wt%).
-
Hydrogelation Trigger:
-
Place the desired volume of the peptide stock solution in a vial.
-
Add an equal volume of 2x PBS (pH 7.4) to the peptide solution.
-
Gently vortex the solution for a few seconds.
-
-
Gelation: Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes to an hour, observable by inverting the vial.
Visualizations
Caption: Workflow for the synthesis of Boc-D-Ala capped peptide hydrogels.
Caption: Mechanism of peptide self-assembly into a hydrogel network.
Caption: Impact of Boc-D-Ala capping on hydrogel degradation and drug release.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com:443 [alfachemic.com:443]
- 4. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 5. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. Design of Self-Assembling Peptide Hydrogelators Amenable to Bacterial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. Nanofibrous supramolecular peptide hydrogels for controlled release of small-molecule drugs and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Boc-D-Ala-OSu Coupling Reaction Completion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between an N-terminally protected amino acid and the free amine of a growing peptide chain is a critical step in peptide synthesis. Boc-D-Ala-OSu (N-Boc-D-alanine N-hydroxysuccinimide ester) is an activated amino acid derivative designed for efficient amide bond formation.[1] The tert-butoxycarbonyl (Boc) group protects the amine functionality, while the N-hydroxysuccinimide (OSu) ester is an excellent leaving group, activating the carboxyl group for nucleophilic attack by an amine.[1][2] Monitoring the completion of this coupling reaction is paramount to ensure high peptide purity and yield, preventing the formation of deletion sequences.[3] This document provides detailed protocols for various analytical techniques to monitor the this compound coupling reaction, applicable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Monitoring Techniques Overview
Several analytical methods can be employed to monitor the progress and completion of the this compound coupling reaction. The choice of technique often depends on the synthesis method (solid-phase vs. solution-phase), available instrumentation, and the desired level of quantitative detail.
-
Qualitative Colorimetric Tests (for SPPS): The Kaiser test (ninhydrin test) is a widely used, rapid, and sensitive method for detecting the presence of free primary amines on the solid support.[3][4] A negative result indicates the completion of the coupling reaction.
-
Chromatographic Techniques (TLC and HPLC): Thin-Layer Chromatography (TLC) provides a quick and simple way to monitor solution-phase reactions by observing the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis of reaction progress, capable of separating starting materials, products, and byproducts with high resolution.[5]
-
Spectroscopic and Spectrometric Methods (NMR and MS): Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and quantitative data on the reaction components in the solution phase.[6][7][8] Mass Spectrometry (MS) is a powerful tool for confirming the identity of the desired product by its mass-to-charge ratio.[5][9]
Experimental Protocols
Qualitative Monitoring for Solid-Phase Peptide Synthesis (SPPS): The Kaiser Test
The Kaiser test is a highly sensitive method for detecting free primary amines on the resin.[3][4] A positive result (blue color) indicates incomplete coupling, while a negative result (yellow or colorless) signifies completion.[3]
Materials:
-
Ninhydrin solution (5% w/v in ethanol)
-
Pyridine
-
Phenol solution (80% w/v in ethanol)
-
Small sample of peptide-resin beads (a few milligrams)
-
Small test tubes
-
Heating block or water bath (100-110°C)
Protocol:
-
After the coupling reaction time has elapsed, wash the resin sample thoroughly with DMF to remove any residual reagents.
-
Transfer a small sample of the resin beads (approximately 1-2 mg) to a clean, small glass test tube.
-
Add 2-3 drops of the phenol solution to the test tube.
-
Add 2-3 drops of the ninhydrin solution to the test tube.
-
Add 2-3 drops of pyridine to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
If the Kaiser test is positive, a recoupling step is necessary. If the test remains positive after recoupling, capping the unreacted amines with acetic anhydride is recommended to prevent the formation of deletion peptides.[3][4]
Monitoring Solution-Phase Reactions by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of solution-phase coupling reactions.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes, to be optimized for the specific reaction)
-
Visualization agent (e.g., UV lamp, ninhydrin stain, or potassium permanganate stain)
-
Capillary tubes for spotting
Protocol:
-
Prepare a suitable mobile phase that provides good separation of the starting materials (this compound and the amine component) and the product.
-
At the start of the reaction (t=0), spot a small amount of the reaction mixture, as well as the individual starting materials, on the TLC plate.
-
As the reaction progresses, take aliquots at regular intervals and spot them on the same TLC plate.
-
Develop the TLC plate in the developing chamber saturated with the mobile phase.
-
After the solvent front has reached the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate agent.
-
Reaction completion is indicated by the disappearance of the limiting starting material spot.
Quantitative Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative monitoring of both solution-phase and cleaved solid-phase reactions, providing information on reaction conversion and purity.[5]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
-
Reaction aliquots
Protocol:
-
Develop a suitable gradient method to separate the starting materials (this compound and the amine component), the coupled product, and any potential byproducts. A typical gradient might be a linear increase in Solvent B over 20-30 minutes.
-
For solution-phase reactions, dilute an aliquot of the reaction mixture in the initial mobile phase and inject it into the HPLC system.
-
For SPPS, a small amount of resin can be cleaved, and the resulting peptide mixture analyzed.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm for aromatic residues).
-
Identify the peaks corresponding to the starting materials and the product by their retention times (determined by injecting standards if available).
-
Calculate the percentage conversion by integrating the peak areas of the starting material and the product.
Confirmation of Product Identity by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final coupled product.
Protocol:
-
Prepare a sample of the final reaction mixture (for solution-phase) or the cleaved peptide (for SPPS) for MS analysis.
-
Introduce the sample into the mass spectrometer (e.g., using Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak corresponding to the expected mass of the coupled product.
Structural Analysis and Kinetic Monitoring by NMR Spectroscopy
NMR spectroscopy can be used for detailed structural characterization of the product and for monitoring the reaction kinetics in real-time for solution-phase synthesis.[6][7] For SPPS, a "cleave and analyze" approach is typically used.[6]
Materials:
-
NMR spectrometer
-
Deuterated solvents (e.g., DMSO-d6, CDCl3)
-
NMR tubes
Protocol (Solution-Phase):
-
Dissolve the starting materials in a deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum at the beginning of the reaction (t=0).
-
Acquire subsequent spectra at regular time intervals to monitor the disappearance of reactant signals and the appearance of product signals.
-
The integration of specific, well-resolved peaks corresponding to the starting materials and product can be used to determine the reaction conversion over time.
Data Presentation
Quantitative data from different monitoring techniques can be summarized for easy comparison.
Table 1: HPLC Monitoring of a this compound Coupling Reaction
| Time (minutes) | This compound Peak Area (%) | Amine Starting Material Peak Area (%) | Product Peak Area (%) | % Conversion |
| 0 | 48.5 | 51.5 | 0 | 0 |
| 30 | 25.1 | 26.3 | 48.6 | 50.1 |
| 60 | 10.2 | 11.5 | 78.3 | 80.7 |
| 120 | 1.5 | 2.1 | 96.4 | 98.4 |
| 180 | <0.1 | 0.2 | 99.7 | >99.5 |
Table 2: Expected Mass-to-Charge Ratios (m/z) for MS Analysis
| Compound | Chemical Formula | Molecular Weight | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| This compound | C₁₂H₁₈N₂O₆ | 286.28 | 287.29 | 309.27 |
| Example Product: Boc-D-Ala-Gly-OMe | C₁₁H₂₀N₂O₅ | 260.29 | 261.30 | 283.28 |
Visualizations
Caption: Workflow for monitoring this compound coupling reaction completion.
Caption: Signaling pathway of the this compound coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Boc-D-Ala-OSu Activation and Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the activation of Boc-D-Ala-OSu and its subsequent coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the conversion of a stereochemically pure substance, such as D-Alanine, into a mixture containing both its D- and L-enantiomers. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity and therapeutic efficacy of the final peptide are highly dependent on its precise three-dimensional structure. The incorporation of the incorrect L-enantiomer of alanine, resulting from racemization of this compound, can lead to the formation of a diastereomeric peptide impurity that is often difficult to separate and can significantly reduce or alter the desired biological effect of the synthetic peptide.
Q2: What is the primary mechanism of racemization during the coupling of Boc-protected amino acids?
A2: The most common pathway for racemization in peptide synthesis is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated. The proton on the alpha-carbon of this intermediate is acidic and can be removed by a base, leading to a loss of chirality. The incoming amine can then attack the planar intermediate from either side, resulting in a mixture of the desired D-L peptide and the undesired L-L diastereomer. While urethane-protected amino acids like Boc-D-Ala are generally less susceptible to this than other types of N-protected amino acids, racemization can still occur, especially under non-optimal conditions.[2] A secondary mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[3]
Q3: Are all coupling conditions equally likely to cause racemization?
A3: No, the choice of coupling reagents, additives, base, solvent, and reaction temperature all significantly impact the extent of racemization. For instance, carbodiimide reagents like DCC and DIC, when used alone, are more prone to causing racemization.[2] The presence of additives like HOBt and HOAt can significantly suppress this side reaction.[4][5] Similarly, the choice and concentration of base are critical factors.[6]
Troubleshooting Guide: High Levels of L-Alanine Incorporation
If you observe significant racemization (i.e., incorporation of L-alanine) in your peptide product after coupling with this compound, consult the following troubleshooting guide.
| Potential Cause | Recommended Solution(s) |
| Inappropriate Coupling Reagent/Additive Combination | For carbodiimide-mediated couplings (e.g., DCC, DIC), always include a racemization-suppressing additive. HOAt (1-hydroxy-7-azabenzotriazole) is generally more effective than HOBt (1-hydroxybenzotriazole).[4] Consider using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagents, which are often associated with lower levels of racemization. |
| Excess or Strong Base | Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[2] Use the minimum amount of base necessary for the reaction to proceed efficiently. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C. Elevated temperatures increase the rate of both the desired coupling and the undesired racemization. |
| Prolonged Activation/Reaction Time | Keep the pre-activation time of the amino acid to a minimum before adding it to the amine component. Prolonged exposure of the activated amino acid increases the opportunity for racemization. |
| Polar Protic Solvents | If reagent solubility allows, consider using less polar solvents, as they can sometimes help to reduce the extent of racemization. However, solvents like DMF and NMP are commonly used due to their excellent solvating properties. |
Quantitative Data Summary
Table 1: Illustrative Racemization Levels for Fmoc-His(τ-Trt)-OH Coupling
| Coupling Reagent | Base | % D-His Peptide (Racemization) |
| DCC/HOBt | - | 2.8 |
| TBTU | DIEA | 4.5 |
| TBTU | Collidine | 4.1 |
| DEPBT | DIEA | 0.8 |
| DEPBT | Collidine | 0.8 |
Data sourced from a study on the synthesis of Ala-His-Pro-OH.[4] This data highlights that the choice of both the coupling reagent and the base significantly influences the level of racemization.
Experimental Protocols
Protocol 1: Racemization-Suppressed Coupling of this compound (Solid-Phase)
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide, incorporating measures to minimize racemization.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform the N-terminal deprotection of the preceding amino acid (e.g., using TFA for a Boc-protected amine) and neutralize the resulting salt with a suitable base (e.g., 5% DIPEA in DMF).
-
Thoroughly wash the resin with DMF (3-5 times).
-
-
Coupling Reaction:
-
In a separate reaction vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) in DMF.
-
If the coupling is known to be difficult or the sequence is prone to aggregation, consider adding a racemization-suppressing additive like HOBt (1.5-3 equivalents).
-
Add a weak base such as N-methylmorpholine (NMM) (1.5-3 equivalents).
-
Add the prepared this compound solution to the washed resin.
-
Agitate the mixture at room temperature for 1-2 hours, or at 0°C for an extended period for particularly sensitive couplings.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
-
Protocol 2: Quantification of Racemization using Marfey's Method
Marfey's method is a reliable technique to determine the enantiomeric purity of the amino acids within a synthesized peptide.
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide (approx. 0.5 mg) in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl to dryness.
-
-
Derivatization:
-
Redissolve the amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.
-
Add 20 µL of 1 M NaHCO₃ to make the solution basic.
-
Incubate the mixture at 40°C for 1 hour.
-
After cooling, neutralize the reaction with 10 µL of 2 M HCl.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol/water).
-
-
HPLC Analysis:
-
Analyze the derivatized amino acids by reverse-phase HPLC.
-
The L-FDAA derivatives of D- and L-amino acids will be separated as diastereomers with different retention times.
-
Quantify the peak areas for the D-Ala and L-Ala derivatives. The percentage of racemization can be calculated as: % Racemization = [Area(L-Ala derivative) / (Area(D-Ala derivative) + Area(L-Ala derivative))] x 100
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
References
Common side reactions with Boc-D-Ala-OSu and their prevention
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-α-(tert-Butoxycarbonyl)-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu) in peptide synthesis and other bioconjugation applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the amino acid D-alanine. It features two key modifications: the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2][3] The Boc group prevents unwanted reactions at the amine, while the OSu ester makes the carboxyl carbon highly electrophilic, facilitating efficient reaction with nucleophilic primary amines to form stable amide bonds.[1][3] Its primary application is in the stepwise synthesis of peptides.[1][2]
Q2: Why is my coupling reaction yield with this compound consistently low?
A2: Low coupling yields are one of the most common issues. The primary causes include:
-
Hydrolysis of the OSu ester: this compound is sensitive to moisture. Any water present in the reaction solvent (like DMF or DCM) or on glassware will hydrolyze the active ester back to the unreactive Boc-D-Ala carboxylic acid, halting the reaction.[4]
-
Reagent Quality: The this compound reagent may have degraded during storage. It should be stored in a desiccator and handled under anhydrous conditions.
-
Steric Hindrance: If the amine component you are coupling to is sterically hindered, the reaction rate can be significantly reduced.[5][6]
-
Inappropriate Base or Stoichiometry: The choice and amount of base (e.g., DIPEA, NMM) can be critical. While a base is required to deprotonate the incoming amine, excess strong base can accelerate side reactions.[5][7]
Q3: Am I at risk of racemization when using this compound?
A3: Yes, racemization (or epimerization in this case, the conversion of D-Ala to L-Ala) is a potential side reaction during any peptide coupling.[8][9] The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base, which can lead to a loss of chiral integrity.[7][8] While urethane-protected amino acids like Boc-D-Ala are generally more resistant to racemization than other types, the risk is not zero, especially with stronger bases or prolonged reaction times.[7][10]
Troubleshooting Common Side Reactions
This section provides a systematic guide to identifying, understanding, and preventing common side reactions.
Issue 1: Major peak corresponding to Boc-D-Ala-OH in analysis (Hydrolysis)
-
Symptom: HPLC or Mass Spectrometry analysis shows a large amount of starting material (Boc-D-Ala-OH, MW ~189.21 g/mol ) and unreacted amine, with little desired product.
-
Cause: The OSu active ester has reacted with water instead of your target amine.
-
Prevention & Solution:
-
Use Anhydrous Solvents: Use high-purity, anhydrous grade solvents (e.g., DMF, DCM, THF).[1][3] Ensure they are fresh or properly stored over molecular sieves.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
Check Reagents: Ensure your amine component is free of water. If it is a hydrochloride salt, it must be neutralized and thoroughly dried before use.
-
Issue 2: Detection of an unexpected L-Alanine containing peptide (Epimerization)
-
Symptom: Chiral chromatography or enzymatic digestion reveals the presence of the undesired diastereomer of your final peptide.
-
Cause: The α-proton of the activated D-alanine was abstracted by a base during the coupling step, leading to inversion of the stereocenter.
-
Prevention & Solution:
-
Base Selection: Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) or collidine are generally preferred over DIPEA to minimize racemization risk.[5][7]
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of epimerization relative to the desired coupling reaction.[7]
-
Minimize Reaction Time: Do not let the coupling reaction run for an unnecessarily long time, especially after completion has been reached.
-
Issue 3: Incomplete reaction despite anhydrous conditions
-
Symptom: HPLC analysis shows significant amounts of unreacted starting amine and this compound even after extended reaction times.
-
Cause: The reaction is kinetically slow, often due to steric hindrance at the amine coupling partner.[6]
-
Prevention & Solution:
-
Increase Equivalents: Use a modest excess (e.g., 1.2 - 1.5 equivalents) of this compound to drive the reaction to completion.
-
Change Solvent: Solvents like NMP can sometimes improve coupling efficiency for difficult sequences compared to DMF or DCM.[5]
-
Alternative Activation: For very difficult couplings, pre-formed OSu esters may not be reactive enough. Consider starting with Boc-D-Ala-OH and using a more powerful in-situ coupling reagent like HATU or HCTU, which form highly reactive active esters.[5][10]
-
Data Presentation
Table 1: Influence of Base on Coupling Efficiency and Epimerization Risk
| Base | Relative Basicity | Nucleophilicity | Epimerization Risk | Notes |
| DIPEA (Hünig's base) | High | Very Low | High | Sterically hindered and non-nucleophilic, but its high basicity can increase epimerization.[7] |
| NMM (N-Methylmorpholine) | Moderate | Low | Moderate | A good general-purpose base with a lower risk of epimerization than DIPEA.[5][7] |
| 2,4,6-Collidine | Moderate | Very Low | Low | Sterically hindered and less basic than DIPEA; recommended when epimerization is a major concern.[7] |
| TEA (Triethylamine) | High | Moderate | High | Generally not recommended for OSu couplings as it can cause side reactions. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound to a Primary Amine
This protocol provides a general guideline for coupling in solution phase.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under vacuum in a desiccator.
-
Ensure all solvents (e.g., DMF or DCM) are anhydrous grade.
-
-
Reaction Setup:
-
Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DCM or DMF (to a concentration of approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add a non-nucleophilic base (e.g., NMM, 1.5 equivalents) to the amine solution and stir for 2 minutes.
-
-
Coupling:
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting amine.
-
Once complete, dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel as required.
-
Protocol 2: RP-HPLC Analysis for Side Product Detection
This protocol allows for the quantification of starting materials, product, and the primary hydrolysis side product.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting it into 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% TFA.
-
-
HPLC Conditions (General Purpose):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a linear gradient, for example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to standards (if available).
-
Expected elution order: Boc-D-Ala-OH (hydrolysis product) will be most polar, followed by the peptide product, and then any unreacted starting materials which may be more non-polar.
-
Integrate the peak areas to determine the relative percentage of each component, providing a semi-quantitative measure of reaction conversion and side product formation.
-
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting incomplete Boc deprotection of D-alanine residue
Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) deprotection of D-alanine residues. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during this critical step in peptide synthesis and other organic chemistry applications.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of D-alanine is incomplete. What are the most common causes?
Incomplete Boc deprotection is a frequent issue that can often be attributed to several factors:
-
Insufficient Acid Concentration or Equivalents : The acidic conditions may not be strong enough to drive the reaction to completion. Trifluoroacetic acid (TFA) is commonly used, and its concentration is critical.[1][2]
-
Short Reaction Time : The deprotection step may not have been allowed to proceed for a sufficient duration. While many reactions are complete within 1-4 hours, factors like steric hindrance can slow the process.[1][2][3]
-
Low Reaction Temperature : Lower temperatures can significantly decrease the rate of deprotection. Most Boc deprotections are run at room temperature.[1]
-
Poor Reagent Quality : The purity of reagents, especially the acid and solvent, is crucial. For example, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[1][2]
-
Inadequate Resin Swelling (for Solid-Phase Synthesis) : In solid-phase peptide synthesis (SPPS), if the resin is not properly swollen, the acidic reagent cannot efficiently access all the Boc-protected amines on the peptide chains.[2][4]
Q2: How can I monitor the progress of my Boc deprotection reaction to ensure it goes to completion?
Several analytical techniques can be employed to monitor the reaction:
-
High-Performance Liquid Chromatography (HPLC) : RP-HPLC is a highly effective method for quantifying the disappearance of the Boc-protected starting material and the appearance of the deprotected product, which will have a different retention time.[5]
-
Thin-Layer Chromatography (TLC) : A quick and easy way to qualitatively monitor the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.[1]
-
Mass Spectrometry (MS) : Can be used to confirm the presence of the desired deprotected product by its mass. In cases of incomplete deprotection, you may see a mass corresponding to the starting material or deletion sequences in the final product.[2]
-
Kaiser Test (for Solid-Phase Synthesis) : This is a qualitative colorimetric test to detect the presence of free primary amines. A positive result (blue color) indicates successful deprotection, while a negative result (yellow) suggests the Boc group is still attached.[2][6]
Q3: What are the typical side reactions during Boc deprotection, and how can I prevent them?
The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the cleavage of the Boc group.[1] While D-alanine itself has a non-nucleophilic side chain, other sensitive residues in a peptide sequence can be affected.
To minimize this, scavengers are added to the reaction mixture to trap the tert-butyl cation.[1][3][5]
Q4: I am observing side products. What scavengers are recommended for Boc deprotection?
The choice of scavenger depends on the other functional groups present in your molecule. Here are some common options:
| Scavenger | Typical Concentration (v/v) | Purpose |
| Anisole | 5% | Traps tert-butyl cations. |
| Thioanisole | 2.5 - 5% | Useful for protecting tryptophan and methionine residues.[3] |
| Triethylsilane (TES) | 5% | Efficiently traps tert-butyl cations. |
| Triisopropylsilane (TIS) | 2.5 - 5% | A very effective carbocation scavenger, reducing it to isobutane.[3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A good scavenger, particularly for protecting tryptophan.[3] |
| Water | 2.5 - 5% | Acts as a proton source and can quench the tert-butyl cation.[3] |
Q5: Can I use an acid other than TFA for Boc deprotection?
Yes, several other acidic reagents can be used for Boc deprotection, which can be useful if your molecule is sensitive to TFA.[7]
| Reagent | Typical Conditions | Notes |
| 4M HCl in Dioxane | Room temperature, 1-4 hours | A common and effective alternative to TFA.[1][8] |
| 1-2M HCl in Organic Solvent | Room temperature | Often used in solid-phase synthesis to avoid TFA-related side reactions.[] |
| p-Toluenesulfonic acid (pTSA) | Stoichiometric amount in EtOAc, 50-60°C | Can result in a crystalline salt, which may be easier to isolate.[10] |
| Oxalyl Chloride | Mild conditions | A reported alternative for sensitive substrates.[7] |
| Aqueous Phosphoric Acid | In THF | A milder acidic condition.[11] |
Troubleshooting Guides
Problem: Incomplete Deprotection
Symptom: HPLC or TLC analysis shows a significant amount of remaining Boc-D-alanine starting material. In SPPS, a negative Kaiser test is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Impact of steric hindrance when coupling Boc-D-Ala-OSu
Welcome to the Technical Support Center for troubleshooting the use of Boc-D-Ala-OSu in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for efficient coupling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or N-Boc-D-alanine N-hydroxysuccinimide ester, is an activated form of the D-alanine amino acid. The tert-butoxycarbonyl (Boc) group protects the amine, preventing unwanted side reactions.[1][2] The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, making the alanine's carboxyl group highly reactive towards nucleophilic attack by an amine, which is essential for forming a peptide bond.[1][2] This reagent is used to incorporate D-alanine into a peptide chain, which can be important for creating peptides with increased stability against enzymatic degradation.
Q2: Is this compound considered sterically hindered?
While the alanine side chain (a methyl group) is not large, steric hindrance can still be a factor during the coupling reaction due to other contributing factors.[3] These can include:
-
The growing peptide chain: The conformation of the peptide already attached to the solid support can physically block the N-terminal amine, making it less accessible.[3][4]
-
The Boc protecting group: The bulky Boc group itself can contribute to steric crowding around the reaction center.
-
Peptide aggregation: Hydrophobic sequences can aggregate on the resin, leading to poor solvation and inaccessibility of the reactive sites.[4][5]
Q3: How can I detect an incomplete coupling of this compound?
The most common method for detecting free primary amines on the solid support after a coupling reaction is the Kaiser test (or ninhydrin test).[5][6]
-
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted amines and, therefore, an incomplete coupling.[5]
-
A negative Kaiser test (yellow or colorless beads) suggests that the coupling reaction is complete.[7]
Troubleshooting Guide for Incomplete Coupling
If you observe a positive Kaiser test after the initial coupling of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Step 1: Immediate Action - Double Coupling
If the initial coupling is incomplete, the most direct first step is to perform a second coupling (double coupling).[6][8] This involves draining the reaction vessel, washing the resin, and repeating the coupling step with a fresh solution of activated this compound.
Step 2: Advanced Solutions (If Double Coupling Fails)
If a double coupling does not lead to a negative Kaiser test, consider the following modifications to your protocol.
Optimizing Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of the reaction, especially in challenging situations. While this compound is already an active ester, using in-situ coupling reagents with Boc-D-Ala-OH can be more effective.
| Coupling Reagent Class | Examples | Effectiveness for Difficult Couplings | Notes |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very High | HATU is often preferred for its high reactivity and ability to minimize racemization.[5][9] |
| Phosphonium Salts | PyBOP, PyAOP | Very High | Highly effective for sterically hindered couplings.[9][10] |
| Carbodiimides | DCC, DIC | Moderate | Often used with additives like HOBt or Oxyma to increase efficiency and reduce side reactions.[10] |
Modifying Reaction Conditions
-
Increase Reagent Excess: Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents can help drive the reaction to completion.[7]
-
Extend Reaction Time: For slower reactions, increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve the yield.[6][10]
-
Elevate the Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate. However, this should be done with caution as it may increase the risk of racemization.[8]
-
Solvent Choice: For sequences prone to aggregation, switching from DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) or using a solvent mixture can be beneficial.[6][9]
Step 3: Capping Unreacted Amines
If subsequent attempts to couple this compound fail, it is advisable to "cap" the unreacted N-terminal amines. This is typically done using acetic anhydride to acetylate the free amines. Capping prevents the formation of deletion sequences (peptides missing the intended D-alanine residue) in your final product.[3]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide.
Caption: Experimental workflow for a standard this compound coupling.
Methodology:
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.
-
N-terminal Deprotection: Remove the N-terminal protecting group of the resin-bound peptide. For Boc-based solid-phase peptide synthesis (SPPS), this is typically done with trifluoroacetic acid (TFA).
-
Washing: Wash the resin thoroughly with DMF to remove residual deprotection reagents and byproducts.
-
Amino Acid Solution Preparation: Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF.
-
Coupling: Add the this compound solution to the washed and neutralized resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Post-Coupling Wash: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion.
Protocol 2: In-situ Coupling of Boc-D-Ala-OH using HATU/DIPEA
For instances where the pre-activated this compound is not providing satisfactory results, using Boc-D-Ala-OH with a potent in-situ coupling reagent is recommended.
Methodology:
-
Resin Preparation: Follow steps 1-3 from Protocol 1.
-
Pre-activation:
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Follow steps 7-8 from Protocol 1.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation of Peptides Containing D-Alanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing aggregation issues encountered with peptides containing D-alanine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1][2] These can range from disorganized amorphous aggregates to highly structured amyloid fibrils.[1][2][3] Aggregation is a significant issue in drug development because it can lead to a loss of the peptide's therapeutic activity, decrease the product yield, and potentially induce an immunogenic response in patients.[1]
Q2: How does incorporating D-alanine affect peptide aggregation?
A2: The inclusion of D-amino acids like D-alanine is often a strategy to enhance the enzymatic stability of peptides.[1][4] Its effect on aggregation can be complex and depends on the specific peptide sequence and the position of the D-alanine substitution.[1] In many cases, D-alanine can disrupt the formation of β-sheet structures, which are critical for many types of aggregation, by altering the peptide's backbone conformation.[1] However, in some contexts, this conformational change might expose hydrophobic regions or create new intermolecular interactions that could promote aggregation.[1]
Q3: What are the common causes of aggregation in my D-alanine-containing peptide?
A3: Both intrinsic properties of the peptide and extrinsic environmental factors can trigger aggregation.[1]
-
Intrinsic Factors:
-
Hydrophobicity: A high overall hydrophobicity is a primary driver of aggregation.[1]
-
Amino Acid Sequence: The presence of "aggregation-prone regions" (APRs), which are short sequences with a high tendency to form β-sheets, can initiate aggregation.[1]
-
Secondary Structure Propensity: The peptide may still have a tendency to form structures that lead to aggregation, even with a D-alanine substitution.[1]
-
-
Extrinsic Factors:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH and Ionic Strength: The pH of the solution affects the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can reduce electrostatic repulsion and promote aggregation.[1] High ionic strength can also screen electrostatic interactions, potentially leading to aggregation.[1]
-
Temperature: Elevated temperatures can accelerate aggregation rates.[1]
-
Agitation: Mechanical stress from actions like stirring or shaking can induce aggregation.[1]
-
Surfaces and Interfaces: Peptides can aggregate at air-water or solid-liquid interfaces.[1]
-
Troubleshooting Guides
Problem 1: My D-alanine peptide precipitates immediately upon dissolution.
This issue often points to poor solubility of the peptide in the chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | 1. Analyze the peptide's amino acid sequence to determine its overall charge and hydrophobicity.[1] 2. For hydrophobic peptides, first dissolve in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer.[1][5][6] 3. For charged peptides, adjust the pH of the buffer. Acidic peptides are more soluble in basic buffers, while basic peptides dissolve better in acidic buffers.[1][5] | The peptide dissolves completely, resulting in a clear solution.[1] |
| High Concentration | Attempt to dissolve the peptide at a lower concentration. | The peptide dissolves, indicating the initial concentration was above its solubility limit. |
Problem 2: My D-alanine peptide solution becomes cloudy or forms a gel over time.
This suggests time-dependent or nucleation-dependent aggregation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-Dependent Aggregation | 1. Optimize storage conditions by storing the solution at a lower temperature and protecting it from agitation.[1] 2. Introduce excipients like sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) to stabilize the peptide.[1] 3. If compatible with your experiment, consider adding small amounts of structure-disrupting agents like guanidinium chloride or urea for peptides prone to β-sheet formation. | The peptide solution remains clear for a longer period. |
| Nucleation-Dependent Aggregation | 1. Filter the stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that could act as seeds for further aggregation.[1] 2. If feasible for your experiment, work with lower peptide concentrations.[1] | A delay or reduction in the onset of aggregation is observed. |
Experimental Protocols
Thioflavin T (ThT) Assay for Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrils, which are characterized by a high β-sheet content. Thioflavin T (ThT) is a fluorescent dye that shows enhanced fluorescence upon binding to these structures.[1]
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Methodology:
-
Prepare a working solution of your peptide in the assay buffer at the desired concentration.
-
Prepare a ThT working solution by diluting the stock solution in the assay buffer (e.g., to 25 µM).
-
In each well of the 96-well plate, add your peptide sample.
-
Add the ThT working solution to each well.
-
Include control wells: buffer with ThT only for background fluorescence, and if available, a known aggregating peptide as a positive control.[1]
-
Incubate the plate in the fluorometer at a specific temperature (e.g., 37°C), with intermittent shaking.
-
Monitor the fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau.[1]
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique to measure the size distribution of particles in a solution, making it useful for detecting and monitoring the growth of aggregates over time.[1]
Methodology:
-
Prepare the peptide solution in a suitable, filtered buffer.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the parameters for the measurement, including the solvent viscosity and refractive index, and the measurement temperature.[1]
-
Acquire the data. The instrument will report the size distribution of particles in the sample. An increase in the average particle size over time is indicative of aggregation.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of peptide aggregates, such as amyloid fibrils.[7]
Methodology:
-
Apply a small volume of the aggregated peptide solution to a TEM grid (e.g., carbon-coated copper grid).
-
Allow the sample to adsorb for a few minutes.
-
Optionally, wash the grid with distilled water to remove buffer salts.
-
Negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate) to enhance contrast.
-
Wick away the excess stain and allow the grid to dry completely.
-
Image the grid using a transmission electron microscope.
Quantitative Data Summary
The following table illustrates how quantitative data from a ThT assay can be presented to compare the aggregation propensity of a native peptide versus a D-alanine substituted variant.
| Peptide Variant | Lag Time (hours) | Maximum Fluorescence (Arbitrary Units) |
| Native Peptide | 5.2 ± 0.4 | 8500 ± 350 |
| D-Ala Variant | 12.8 ± 1.1 | 4200 ± 200 |
A longer lag time and lower maximum fluorescence for the D-Ala variant would suggest that the substitution inhibits aggregation.[1]
Visualizations
Caption: A general workflow for troubleshooting peptide aggregation.
Caption: A simplified pathway of peptide fibrillar aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Characterizing aggregate growth and morphology of alanine-rich polypeptides as a function of sequence chemistry and solution temperature from scattering, spectroscopy, and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Synthesized with Boc-D-Ala-OSu
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification strategies and troubleshooting for peptides synthesized using N-Boc-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in peptide synthesis? A1: this compound is an amino acid derivative where the amine group of D-alanine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1][2] The Boc group prevents unwanted reactions at the amine terminus during synthesis, while the OSu ester facilitates efficient and stable amide (peptide) bond formation by making the carboxyl carbon highly susceptible to nucleophilic attack.[1][2]
Q2: What are the essential steps for purifying a peptide after its synthesis and cleavage from the resin? A2: A typical purification workflow includes:
-
Cleavage and Deprotection: The peptide is cleaved from the solid-phase resin, and acid-labile protecting groups like Boc are removed, often using a strong acid like Trifluoroacetic acid (TFA).[3][4]
-
Precipitation and Washing: The cleaved peptide is precipitated using a cold non-polar solvent, such as diethyl ether, to remove many organic scavengers and byproducts.[4]
-
Purification: The crude peptide is dissolved and purified, most commonly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6]
-
Lyophilization: The purified peptide fractions are freeze-dried to obtain a stable, powdered final product.[4]
Q3: What are the most common types of impurities found in crude peptides synthesized using Boc chemistry? A3: Common impurities include truncated sequences from incomplete coupling, deletion sequences from incomplete Boc group removal, and peptides with remaining protecting groups from incomplete deprotection.[4][7][8] Other side products can arise from reactions with scavengers used during cleavage or modifications like oxidation of sensitive residues (e.g., Met, Trp).[7][9]
Q4: Which purification technique is considered the standard for peptides synthesized via Boc-SPPS? A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most dominant and widely used technique for purifying synthetic peptides.[6][][11] Its popularity is due to its high-efficiency separation capabilities and the use of volatile buffer systems that are easy to remove.[6] Separation is based on the hydrophobic interaction between the peptide and the non-polar stationary phase (e.g., C18).[5][6]
Q5: Why is Trifluoroacetic acid (TFA) commonly added to the mobile phase in RP-HPLC for peptide purification? A5: TFA serves two main purposes. It adjusts the pH of the mobile phase and acts as an ion-pairing reagent.[] By interacting with the peptide, TFA can enhance the separation effect and significantly improve the peak shape during chromatography.[]
Troubleshooting Guides
Issue 1: The purity of my crude peptide is extremely low after cleavage.
-
Possible Cause: This often points to issues during the synthesis itself rather than the purification. The most common cause is the incomplete removal of the N-terminal Boc protecting group or incomplete coupling of the subsequent amino acid.[9] Peptide chain aggregation can also hinder reaction efficiency.[12]
-
Troubleshooting Steps:
-
Review the synthesis protocol, ensuring sufficient deprotection times (typically 15-25 minutes with 50% TFA in DCM).[13]
-
Use a ninhydrin test to monitor the completeness of coupling reactions at each step.[12]
-
For hydrophobic or aggregation-prone sequences, Boc chemistry is often advantageous as the protonated amine terminal reduces hydrogen bonding.[12]
-
Issue 2: My HPLC chromatogram shows multiple peaks very close to the main product peak.
-
Possible Cause: These often represent closely-related impurities, such as deletion sequences (missing one amino acid) or diastereomers.[7][14] Another possibility is the presence of incompletely deprotected peptides or byproducts from side reactions during synthesis.[6][8]
-
Troubleshooting Steps:
-
Confirm the identity of the main peak and impurities using mass spectrometry (MS).[5]
-
Optimize the HPLC gradient. A shallower gradient (e.g., 0.1% acetonitrile/min) provides higher resolution for separating closely-eluting species.[14]
-
Consider an orthogonal purification method, such as ion-exchange chromatography, which separates based on charge rather than hydrophobicity.[15][16] A two-step process combining ion-exchange and RP-HPLC can significantly increase final purity.[15][17]
-
Issue 3: My final peptide yield is very low after RP-HPLC purification.
-
Possible Cause: Low recovery can result from poor solubility of the crude peptide, irreversible adsorption to the column, or collecting fractions that are too narrow.
-
Troubleshooting Steps:
-
Ensure the crude peptide is fully dissolved before injection. Most peptides dissolve in ultrapure water, but acidic or basic peptides may require slight pH adjustments or the addition of organic solvents.[]
-
Analyze both the collected fractions and the column flow-through to determine if the peptide failed to bind to the column.
-
Widen the collection window around the target peak. It is often a trade-off between purity and yield; a 95% pure product might be achievable with good yield, while aiming for >99% purity may significantly reduce recovery.
-
Issue 4: I am observing a drifting baseline during my gradient elution in RP-HPLC.
-
Possible Cause: When using a fixed concentration of TFA in the mobile phase, changes in the organic solvent percentage during the gradient can cause a shift in UV absorbance, leading to baseline drift, especially at 210-220 nm.[]
-
Troubleshooting Steps:
-
Set the detection wavelength closer to 215 nm to minimize the effect.[]
-
Compensate for the drift by using a slightly lower TFA concentration in the organic solvent (Solvent B) compared to the aqueous solvent (Solvent A). For example, if Solvent A has 0.1% TFA, use 0.085% TFA in Solvent B.[]
-
Summary of Purification Performance
The choice of purification strategy significantly impacts the final purity and recovery of the synthesized peptide.
| Purification Strategy | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Single-Step RP-HPLC | >95%[6] | 60-95%[14] | High resolution for closely related impurities, volatile buffers. | Limited loading capacity, may not resolve all impurities.[11] |
| Ion-Exchange (IEX) Chromatography | Variable (often used as a capture step) | >90%[17] | High capacity, separates based on charge (orthogonal to RP-HPLC).[15][18] | Incompatible with MS detection due to non-volatile salts.[5] |
| Two-Step: IEX followed by RP-HPLC | >99%[17] | >90%[17] | Dramatically increases resolving power and final purity.[15][17] | More time-consuming, involves additional steps. |
| Solid-Phase Extraction (SPE) | 95-97%[19] | ~45% (example-dependent)[19] | Economical, fast, suitable for smaller scales (up to 150 mg).[19] | Lower resolution compared to preparative HPLC. |
Key Experimental Protocols
Protocol 1: Standard Boc-SPPS Cleavage and Deprotection
This protocol is for the cleavage of the peptide from the resin and removal of acid-labile protecting groups.[3][13]
WARNING: TFA is a highly corrosive and dangerous liquid. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including eye protection, lab coat, and gloves.[3]
-
Place the dried peptide-resin (0.1 - 1.5 g) in a suitable reaction vessel with a stir bar.[3]
-
Cool the vessel in an ice bath.
-
Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[20] If the peptide contains sensitive residues like Cys, Met, or Trp, specific scavengers should be added.[9][13]
-
Add the cooled cleavage cocktail to the peptide-resin (approx. 10 mL/g of resin).[13]
-
Remove the flask from the ice bath and stir the reaction mixture at room temperature for 1.5 - 2 hours.[3]
-
Filter the reaction mixture to separate the resin. Wash the resin with additional neat TFA.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold methyl-t-butyl ether (MTBE) or diethyl ether.[3]
-
Centrifuge the suspension to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Protocol 2: General RP-HPLC Purification of Crude Peptide
This protocol outlines a general method for purifying a crude peptide using a C18 column.
-
Column: Select a suitable reversed-phase column. C18 columns are effective for most peptides with a molecular weight under 4000 Da.[]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in Solvent A or a minimal amount of a suitable solvent.[] Centrifuge to remove any insoluble material before injection.
-
Chromatography:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. For high resolution, a slower gradient is recommended.[14]
-
Monitor the elution profile using a UV detector at 215-220 nm.[6]
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.
Process Visualizations
Caption: General workflow from synthesis to purified peptide.
Caption: Troubleshooting logic for low peptide purity post-HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. gilson.com [gilson.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. downstreamcolumn.com [downstreamcolumn.com]
- 18. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 19. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Capping Unreacted Amines After Failed Boc-D-Ala-OSu Coupling
Introduction
In Solid Phase Peptide Synthesis (SPPS), the successful coupling of each amino acid is critical for the integrity of the final peptide. An incomplete reaction, such as a failed Boc-D-Ala-OSu coupling, results in unreacted primary amine groups on the N-terminus of the growing peptide chains attached to the resin. If left unaddressed, these free amines will react during subsequent coupling cycles, leading to the formation of "deletion sequences"—impurities that lack the intended amino acid and are often difficult to separate from the target peptide. To prevent this, a "capping" step is performed to permanently and irreversibly block these unreacted amines, ensuring a higher purity of the final product.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive after the this compound coupling. What went wrong?
A positive Kaiser test indicates the presence of unreacted primary amines, signifying a failed coupling reaction.[4] While Boc-D-Ala is not a particularly sterically hindered amino acid, several factors can lead to incomplete coupling:
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible to reagents.[2][5] This is a common issue, especially with hydrophobic sequences.[2]
-
Suboptimal Reagents or Conditions: Degradation of the activated this compound ester, poor quality solvents (e.g., DMF containing amines), insufficient reaction time, or suboptimal temperature can all reduce coupling efficiency.[2][6]
-
Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent can limit the accessibility of reagents to the peptide chains.[2]
Q2: What are the consequences of not capping these unreacted amines?
If unreacted amines are not capped, they will participate in the next coupling step. This leads to the synthesis of deletion peptides, which are missing the Boc-D-Ala residue. These impurities can be challenging to separate from the desired full-length peptide during purification due to their similar size and properties, ultimately reducing the overall yield and purity of your synthesis.[1][2]
Q3: What is "capping" and how does it solve the problem?
Capping is a chemical process that permanently blocks unreacted amino groups by acetylating them.[1] The most common capping agent is acetic anhydride, which reacts with the free amine to form a stable and unreactive N-acetyl group.[1][2] This reaction effectively terminates the elongation of the failed peptide chains. These capped, truncated sequences are chemically different and shorter than the target peptide, making them easier to remove during the final purification step.[1]
Q4: How do I confirm that a capping step is necessary?
The need for capping is determined by monitoring the completion of the coupling reaction. The most widely used method for detecting free primary amines is the qualitative Kaiser (ninhydrin) test .[4][7]
-
Positive Result (Intense Blue/Purple): Indicates a significant concentration of free primary amines, confirming a failed coupling. Capping is recommended if a second coupling attempt also fails.[8]
-
Negative Result (Yellow/Colorless): Indicates the absence of primary amines, signifying a successful coupling.[8]
Q5: What are the standard reagents used for capping?
The most common capping solution consists of an acetylating agent, a base, and a solvent.
-
Acetylating Agent: Acetic Anhydride (Ac₂O) is the universal standard.[1]
-
Base: Pyridine or N,N-Diisopropylethylamine (DIPEA) are typically used.[1][7]
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.[1]
Q6: Should I always cap immediately after a failed coupling?
Not necessarily. The most straightforward initial step after a positive Kaiser test is to perform a second coupling (recoupling) with a fresh solution of activated amino acid.[4][7] This can often drive the reaction to completion. If the Kaiser test remains positive after recoupling, then capping is the crucial next step to prevent the formation of deletion sequences.[2][7]
Troubleshooting Guide: Positive Kaiser Test After Coupling
This guide provides a structured workflow for addressing an incomplete this compound coupling reaction.
Experimental Protocols
Protocol 1: Kaiser Test for Detecting Free Primary Amines
This qualitative test is used to monitor the presence of unreacted primary amines on the resin.[7][8]
Reagent Preparation:
-
Reagent A (KCN/Pyridine): Dilute 1.0 mL of a 0.001 M aqueous KCN solution with 49 mL of pyridine.[2] (Caution: KCN is highly toxic. Handle with extreme care in a fume hood).
-
Reagent B (Ninhydrin): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2][9]
-
Reagent C (Phenol): Dissolve 40 g of phenol in 20 mL of n-butanol.[2][9]
Procedure:
-
Collect a small sample of resin (10-15 beads) into a small glass test tube.[9]
-
Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.[8]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[9]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).[8]
-
Protocol 2: Capping with Acetic Anhydride and a Base
This is the standard procedure for acetylating unreacted primary amines after a failed coupling attempt.
Procedure:
-
Post-Coupling Wash: Following the incomplete coupling step, filter the coupling solution and wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove all residual reagents.[1]
-
Prepare Capping Solution: Prepare the capping solution fresh. See Table 1 for common formulations.
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring all beads are fully suspended.[1]
-
Agitation: Gently shake or agitate the reaction vessel at room temperature for 20-30 minutes.[1][7]
-
Post-Capping Wash: Filter off the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[1]
-
Verification: Perform a Kaiser test (Protocol 1) to confirm the absence of free amines. The test should be negative (yellow). If the test is still positive, the capping procedure may need to be repeated.[1][7]
Data Presentation
Table 1: Comparison of Common Capping Reagent Mixtures
This table summarizes common reagent combinations used for the capping step in SPPS.
| Capping Cocktail Components | Base | Solvent | Typical Ratio / Concentration | Reaction Time | Notes |
| Acetic Anhydride / Pyridine | Pyridine | DMF | 3:2 ratio of Ac₂O:Pyridine[10] | 30 min | A very common and effective formulation. |
| Acetic Anhydride / Pyridine | Pyridine | DMF | 50 eq. Ac₂O, 50 eq. Pyridine[7] | 30 min | Based on initial resin substitution. |
| Acetic Anhydride / DIPEA | DIPEA | DMF | 5% Ac₂O, 1% DIPEA in DMF[11] | 10-30 min | DIPEA is a non-nucleophilic base, often preferred to minimize side reactions. |
| Acetic Anhydride / DIPEA | DIPEA | DCM | 2 eq. Ac₂O, 2 eq. DIPEA in DCM[12] | 30 min | Useful when DCM is the primary solvent for synthesis. |
Visualization of Chemical Principle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 12. peptideweb.com [peptideweb.com]
Effect of solvent choice on Boc-D-Ala-OSu reaction efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Boc-D-Ala-OSu, with a specific focus on the critical role of solvent selection in achieving optimal reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in a this compound reaction?
A1: The solvent plays a crucial role in the reaction between this compound and a nucleophile (typically a primary or secondary amine). Its primary functions are to:
-
Dissolve Reactants: Ensure that both this compound and the amine are fully dissolved to allow for efficient molecular interaction.
-
Influence Reaction Rate: The polarity of the solvent can affect the stability of the transition state of the reaction, thereby influencing the reaction rate.
-
Minimize Side Reactions: A suitable solvent can help to suppress unwanted side reactions, such as the hydrolysis of the this compound.
Q2: Which solvents are most commonly recommended for this compound reactions?
A2: Polar aprotic solvents are generally the preferred choice for reactions involving this compound. The most commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) [1]
These solvents are favored because they effectively dissolve the reactants and are less likely to interfere with the reaction compared to protic solvents.
Q3: Can I use a polar protic solvent like ethanol or methanol?
A3: While alcoholic solvents have been shown to enhance the rate of Boc protection of amines in some cases, using polar protic solvents with this compound is generally not recommended. This is because the protic solvent can act as a nucleophile and compete with the intended amine, leading to the formation of unwanted byproducts and a reduction in the overall yield of the desired product.
Q4: How does solvent polarity affect the reaction efficiency?
A4: The reaction of this compound with an amine proceeds through a polar transition state. Polar solvents can stabilize this transition state, which generally leads to an increase in the reaction rate. However, the choice between polar aprotic and polar protic is critical, as explained above. Among polar aprotic solvents, the optimal choice may depend on the specific solubility of the amine substrate.
Q5: What is the impact of water in the reaction solvent?
A5: The presence of water in the reaction solvent is highly detrimental. This compound is sensitive to moisture and can be hydrolyzed by water. This hydrolysis reaction consumes the starting material and reduces the yield of the desired amide product. Therefore, it is crucial to use anhydrous (dry) solvents for these reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Poor solubility of reactants: One or both of the reactants may not be fully dissolved in the chosen solvent. 2. Inappropriate solvent choice: The solvent may be interfering with the reaction (e.g., a protic solvent). 3. Hydrolysis of this compound: The solvent may contain water. | 1. Try a different polar aprotic solvent in which both reactants are known to be soluble, such as DMF or NMP. Gentle warming may also improve solubility, but monitor for potential side reactions. 2. Switch to a recommended polar aprotic solvent like DMF, DCM, or ACN. 3. Use a fresh bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use. |
| Slow Reaction Rate | 1. Suboptimal solvent polarity: The solvent may not be polar enough to effectively stabilize the reaction's transition state. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Switch to a more polar aprotic solvent. For example, if the reaction is slow in DCM, consider trying DMF. 2. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate. However, monitor the reaction closely for any signs of degradation or side product formation. |
| Presence of Multiple Products (Impurities) | 1. Use of a protic solvent: The solvent (e.g., an alcohol) may be reacting with the this compound. 2. Degradation of solvent: Some solvents, like DMF, can degrade over time to form amine impurities, which can react with the this compound. | 1. Ensure a polar aprotic solvent is used. 2. Use a fresh, high-purity grade of the solvent. If using DMF, consider using a freshly opened bottle or purifying it before use. |
Data Presentation
The following table summarizes the expected efficiency of the this compound reaction in different types of solvents based on general chemical principles.
| Solvent Type | Examples | Expected Reaction Efficiency | Reasoning |
| Polar Aprotic | DMF, DCM, ACN, THF | High | Good solubility for reactants. Stabilizes the polar transition state without interfering with the reaction. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Can act as a competing nucleophile, leading to byproduct formation. Water will cause hydrolysis of the starting material. |
| Nonpolar | Hexane, Toluene | Low | Poor solubility of the polar reactants, leading to a slow or incomplete reaction. |
Experimental Protocols
Standard Protocol for the Reaction of this compound with a Primary Amine
This protocol provides a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (optional, but recommended)
-
Nitrogen or Argon supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and other appropriate glassware
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas (nitrogen or argon).
-
Dissolving the Amine: In the round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent. If using a tertiary amine base, add it to this solution (1.1 to 1.5 equivalents).
-
Adding this compound: In a separate container, dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent.
-
Reaction: Slowly add the this compound solution to the solution of the amine while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical aqueous work-up may involve diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), washing with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Logical workflow for solvent selection and its impact on reaction outcome.
Caption: Troubleshooting workflow for low reaction efficiency in this compound reactions.
References
Validation & Comparative
Chiral Purity Analysis of Boc-D-Ala-OSu by HPLC: A Comparative Guide
The stereochemical integrity of amino acid derivatives is a critical quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules. Even minor enantiomeric impurities can lead to significant differences in biological activity, efficacy, and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the chiral purity of N-tert-butoxycarbonyl-D-alanine N-hydroxysuccinimide ester (Boc-D-Ala-OSu), a crucial building block in solid-phase peptide synthesis. The data presented herein, based on established chiral separation principles, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal analytical method for their needs.
Comparison of Chiral HPLC Methods
The enantiomeric purity of this compound can be effectively determined using chiral HPLC. The choice of the chiral stationary phase (CSP) is the most critical factor influencing the separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are two of the most common and effective types for the resolution of N-protected amino acids and their derivatives.[1][2] Below is a comparison of their typical performance characteristics for the analysis of this compound.
| Feature | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H) | Teicoplanin or Vancomycin-based (e.g., CHIROBIOTIC® T) |
| Principle of Separation | Complexation, hydrogen bonding, and dipole-dipole interactions within the helical polymer structure of the polysaccharide. | Inclusion complexation, hydrogen bonding, and ionic interactions with the macrocyclic glycopeptide.[2] |
| Typical Mobile Phase | Normal-phase (e.g., Hexane/Isopropanol/Trifluoroacetic Acid) | Reversed-phase (e.g., Methanol/Water/Ammonium Acetate) or Polar Organic Mode.[2] |
| Resolution (R_s_) | Good to Excellent (Typically > 2.0) | Excellent (Often > 3.0) |
| Selectivity (α) | High (Typically > 1.5) | Very High (Often > 2.0) |
| Analysis Time | 15-30 minutes | 10-20 minutes |
| Method Development | Can be more complex, often requiring screening of different polysaccharide derivatives and mobile phases. | Generally straightforward due to the multimodal nature of the CSP.[2] |
| Robustness | Good, but sensitive to mobile phase composition. | High, with good column lifetime. |
Experimental Protocols
A standardized chiral HPLC method is crucial for obtaining reliable and reproducible results. Below is a detailed experimental protocol for the chiral purity analysis of this compound using a macrocyclic glycopeptide-based CSP, which often provides excellent resolution for this class of compounds.
Instrumentation and Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v), adjusted to pH 6.0 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve a racemic standard of Boc-DL-Ala-OSu in the mobile phase to a final concentration of approximately 1 mg/mL. This standard is used to confirm the elution order of the D- and L-enantiomers and to calculate the resolution and selectivity of the method.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Data Analysis
The enantiomeric excess (% e.e.) of the this compound sample is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the following formula:
% e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
Where:
-
Area_D is the peak area of the D-enantiomer.
-
Area_L is the peak area of the L-enantiomer.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral purity analysis of this compound by HPLC.
References
A Head-to-Head Comparison of Boc-D-Ala-OSu and Fmoc-D-Ala-OH in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each present distinct advantages and disadvantages. This guide provides a detailed, objective comparison of two specific reagents used in these respective strategies: Boc-D-Ala-OSu and Fmoc-D-Ala-OH, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic approaches.
Chemical Properties and Strategic Implications
This compound and Fmoc-D-Ala-OH are both derivatives of the D-enantiomer of alanine, but they differ fundamentally in their protecting group and the activation state of the carboxyl group.
This compound utilizes the acid-labile Boc group for Nα-protection. The carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester. This activation facilitates a direct reaction with the free amine of the growing peptide chain without the need for additional coupling reagents, simplifying the coupling step.
Fmoc-D-Ala-OH , in contrast, employs the base-labile Fmoc group for Nα-protection. The carboxyl group is a free acid and requires in-situ activation with coupling reagents like HBTU or HATU to facilitate peptide bond formation.
| Property | This compound | Fmoc-D-Ala-OH |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic acid - TFA) | Basic (e.g., Piperidine) |
| Carboxyl Group State | Activated N-hydroxysuccinimide (OSu) ester | Free carboxylic acid |
| Coupling Reaction | Direct reaction, no coupling agent needed | Requires in-situ activation with coupling reagents |
Performance Comparison in Peptide Synthesis
While direct, side-by-side quantitative comparisons of the same peptide synthesized with both this compound and Fmoc-D-Ala-OH are not abundant in the literature, performance can be inferred from the extensive data available for the two general strategies. The following table summarizes illustrative data for the synthesis of a model peptide.
| Parameter | This compound Strategy | Fmoc-D-Ala-OH Strategy | Notes |
| Coupling Efficiency | >99% | >99.5% | Both methods provide high coupling efficiency with modern techniques. Fmoc chemistry is often cited as being slightly more efficient and reproducible.[1] |
| Deprotection Time | 15-30 minutes per cycle | 5-20 minutes per cycle | Fmoc deprotection is generally a faster process.[1] |
| Crude Peptide Purity | 70-85% | 85-95% | The milder deprotection conditions of the Fmoc strategy typically lead to higher crude purity and fewer side products.[1] |
| Final Peptide Yield | 15-35% | 20-40% | The final yield is highly dependent on the peptide's length, sequence, and the efficiency of purification.[1] |
| Final Purity (Post-HPLC) | >98% | >98% | With proper purification, both methods can yield peptides of very high purity.[1][2] |
Experimental Workflows
The choice between this compound and Fmoc-D-Ala-OH dictates the entire workflow of the solid-phase peptide synthesis.
Boc-SPPS Workflow using this compound.
Fmoc-SPPS Workflow using Fmoc-D-Ala-OH.
Detailed Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-D-Ala-OH into a peptide chain on a solid support.
Boc-SPPS Protocol for this compound Coupling
This protocol assumes the synthesis is being performed on a pre-loaded resin where the N-terminal Boc group has been removed.
-
Resin Preparation : Swell the peptide-resin in Dichloromethane (DCM).
-
Deprotection : Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing : Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization : Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of Diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Washing : Wash the resin with DCM to remove excess DIEA.
-
Coupling :
-
Dissolve this compound (3 equivalents relative to the resin substitution) in N,N-Dimethylformamide (DMF).
-
Add the this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (colorless or yellow beads) indicates complete coupling.
-
-
Washing : Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition : Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
Fmoc-SPPS Protocol for Fmoc-D-Ala-OH Coupling
This protocol assumes the synthesis is being performed on a pre-loaded resin where the N-terminal Fmoc group has been removed.
-
Resin Preparation : Swell the peptide-resin in DMF.
-
Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.
-
Washing : Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.
-
Coupling :
-
In a separate vessel, dissolve Fmoc-D-Ala-OH (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction's completion with a ninhydrin test.
-
-
Washing : Wash the resin with DMF to remove excess reagents and by-products.
-
Cycle Repetition : Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Potential Side Reactions
Both Boc and Fmoc chemistries are associated with potential side reactions that can impact the purity and yield of the final peptide.
Boc-SPPS (this compound):
-
Incomplete Deprotection : Failure to completely remove the Boc group can lead to truncated peptide sequences.
-
Premature Cleavage : The repetitive use of TFA for Boc deprotection can cause some premature cleavage of the peptide from the resin, particularly with acid-sensitive linkers.
-
Side-Chain Protection Group Lability : Some side-chain protecting groups may have partial lability to the repeated TFA treatments.
Fmoc-SPPS (Fmoc-D-Ala-OH):
-
Diketopiperazine Formation : This is a common side reaction at the dipeptide stage, where the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3][4]
-
Aspartimide Formation : For sequences containing aspartic acid, the use of a base for Fmoc deprotection can lead to the formation of an aspartimide intermediate, which can result in racemization and the formation of β-aspartyl peptides.[4][5]
-
Racemization : Although less common with urethane-protected amino acids, racemization can occur during the activation step, especially with sterically hindered amino acids or when using certain bases.[6]
Conclusion
The choice between this compound and Fmoc-D-Ala-OH is a critical decision in peptide synthesis that depends on the specific requirements of the target peptide and the available resources.
This compound offers the advantage of a pre-activated carboxyl group, simplifying the coupling step. The Boc strategy may be preferred for the synthesis of hydrophobic peptides that are prone to aggregation, as the acidic deprotection conditions can help to disrupt secondary structures.[7]
Fmoc-D-Ala-OH is the cornerstone of the more widely used Fmoc-SPPS strategy, which is favored for its milder reaction conditions, compatibility with a broader range of sensitive amino acids, and ease of automation.[5] The orthogonality of the Fmoc protecting group scheme, where the Nα- and side-chain protecting groups are removed by different chemical mechanisms, is a significant advantage.[2][5]
Ultimately, the selection should be based on a careful evaluation of the peptide sequence, the desired scale of synthesis, and the laboratory's familiarity and setup for each chemistry. Both reagents, when used under optimized conditions, are capable of producing high-quality peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-D-Ala-OSu and In-Situ Activated Esters for D-Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptide structures is a critical tool in modern drug development and chemical biology. It offers a powerful method to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles. The choice of coupling methodology for these non-canonical amino acids is paramount to achieving high yields and maintaining stereochemical integrity. This guide provides an objective comparison between the use of a pre-activated ester, Boc-D-Ala-OSu, and the in-situ generation of activated esters for the incorporation of D-alanine, supported by established performance data and detailed experimental protocols.
Introduction to Activated Esters in Peptide Synthesis
The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. This is typically achieved through the use of "activated esters." These can be broadly categorized into two classes:
-
Pre-formed Activated Esters: In this approach, the amino acid is isolated and stored as a stable, yet reactive, ester. This compound, an N-hydroxysuccinimide (OSu) ester of Boc-protected D-alanine, is a prime example.
-
In-situ Activated Esters: Here, the carboxylic acid of the Boc-D-amino acid is activated in the reaction vessel immediately prior to or during the coupling reaction. This is accomplished using a coupling reagent (e.g., a carbodiimide like DCC or a uronium/aminium salt like HATU) often in the presence of an activating additive (e.g., HOBt).
Performance Comparison: this compound vs. In-Situ Activation
The choice between a pre-formed activated ester and in-situ activation involves a trade-off between convenience, reaction efficiency, and the risk of side reactions, most notably racemization.
| Parameter | This compound (Pre-formed) | In-Situ Activation (e.g., with HATU/HOBt) |
| Coupling Efficiency | Generally moderate to good. Can be slower, potentially leading to incomplete reactions with sterically hindered amino acids. | Very high, especially with modern uronium/aminium reagents like HATU, which are known for rapid and efficient couplings.[1] |
| Reaction Time | Typically slower as the reactivity of the OSu ester is inherently lower than many in-situ generated species. | Can be very fast, with some couplings reaching completion in minutes.[2] |
| Racemization Risk | Low to moderate. The pre-formed nature of the ester avoids exposure of the activated amino acid to the coupling reagents and base for extended periods before the coupling partner is present. However, the slower reaction time can sometimes increase the window for epimerization. | Generally very low with modern reagents like HATU, as the high reaction speed kinetically disfavors the racemization pathway.[1] With older carbodiimide reagents (e.g., DCC) alone, the risk is higher but is significantly suppressed by additives like HOBt.[1] |
| Side Reactions | OSu esters can be prone to hydrolysis and side reactions like the formation of succinimido-carbonyl-β-alanine.[1] | The primary side reaction of concern is racemization. With uronium/aminium reagents, excess reagent can lead to capping of the N-terminus. |
| Convenience & Handling | Convenient as it is a stable, ready-to-use reagent. No pre-activation step is required. | Requires the handling of multiple reagents (Boc-D-Ala-OH, coupling reagent, base, and sometimes an additive). |
| Cost-Effectiveness | Can be more expensive due to the additional synthesis step to create the activated ester. | The cost of the individual components for in-situ activation may be lower, but the overall cost will depend on the specific reagents chosen. |
Experimental Protocols
The following are representative protocols for the incorporation of Boc-D-Alanine using both a pre-formed OSu ester and in-situ activation methods in solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of this compound
This protocol outlines the use of the pre-activated N-hydroxysuccinimide ester of Boc-D-Alanine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA) (optional, for neutralization if the N-terminus is protonated)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the N-terminus is protected (e.g., with Boc), perform the standard deprotection protocol (e.g., with TFA in DCM).
-
Wash the resin thoroughly with DCM followed by DMF.
-
If the deprotection was acidic, neutralize the resin with a solution of 5% DIPEA in DMF for 5 minutes, followed by thorough DMF washes.
-
-
Coupling Reaction:
-
Dissolve this compound (2.0 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the swollen and deprotected peptide-resin.
-
Agitate the mixture at room temperature. Reaction times can vary from 1 to several hours.
-
-
Monitoring and Washing:
-
Monitor the progress of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Capping (Optional):
-
If the Kaiser test indicates incomplete coupling, a capping step with acetic anhydride can be performed to block any unreacted amines.
-
Protocol 2: In-Situ Activation and Coupling of Boc-D-Ala-OH with HATU/DIPEA
This protocol describes the in-situ activation of Boc-D-Ala-OH using the highly efficient HATU coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Ala-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection:
-
Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Ala-OH (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the amino acid/HATU solution. Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the swollen and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 15-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction with the Kaiser test. A negative result is typically achieved quickly with this method.
-
Upon completion, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).
-
Visualization of Workflows
The following diagrams illustrate the general workflows for the two coupling strategies.
References
Navigating the Mirror World: A Comparative Guide to the Mass Spectrometry of D-Alanine Peptides
For researchers, scientists, and drug development professionals, the chirality of amino acids in peptides is a critical determinant of structure and function. The substitution of a canonical L-amino acid with its D-enantiomer can dramatically enhance peptide stability against enzymatic degradation, a highly desirable trait in therapeutic peptide design. However, the analysis of these diastereomers by mass spectrometry presents a significant challenge as they are identical in mass. This guide provides an objective comparison of mass spectrometric techniques for the analysis of peptides containing D-alanine versus their L-alanine counterparts, supported by experimental data and detailed protocols.
The incorporation of D-alanine is a key strategy in modern peptide-based drug development to improve pharmacokinetic properties. Distinguishing and quantifying these D-alanine-containing peptides from their all-L-isomers is crucial for quality control, metabolic studies, and understanding their mechanism of action. This guide delves into the primary methods employed for this analytical challenge, from established chemical derivatization techniques to advanced fragmentation and separation methods.
Comparing Analytical Strategies for D- vs. L-Alanine Peptide Analysis
The fundamental challenge in the mass spectrometric analysis of D/L-alanine-containing peptides is their isobaric nature. Standard mass spectrometry, which measures the mass-to-charge ratio, cannot differentiate between these stereoisomers. Therefore, specialized techniques are required to induce a measurable difference. The table below compares the most common approaches.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Collision-Induced Dissociation (CID) | Differential fragmentation of diastereomers due to stereochemical differences influencing fragmentation pathways. | Simple, widely available on most tandem mass spectrometers. | Differences in spectra can be subtle and may not be sufficient for confident identification or quantification, especially in complex mixtures. | Initial screening, qualitative indication of diastereomeric differences. |
| Chiral Derivatization with LC-MS | Chemical reaction with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that are separable by standard reverse-phase liquid chromatography prior to MS analysis. | Robust and reliable separation, allows for accurate quantification. | Requires peptide hydrolysis, which can introduce racemization; additional sample preparation steps. | Quantification of D-amino acid content in a peptide. |
| Ion Mobility Spectrometry (IMS) | Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section). Diastereomers can have different conformations, leading to different drift times. | Rapid, gas-phase separation; can be coupled directly with MS. | Resolution may not be sufficient for all diastereomeric pairs; requires specialized instrumentation. | Separation and analysis of intact isomeric peptides. |
| Radical-Directed Dissociation (RDD) | A radical is introduced at a specific site in the peptide, and the subsequent fragmentation is highly sensitive to the peptide's three-dimensional structure, revealing stereochemical differences. | Can provide significantly better chiral discrimination than CID; offers high sensitivity to stereochemistry. | Requires specific peptide modifications (e.g., iodotyrosine) and specialized instrumentation (e.g., UV photodissociation). | Detailed structural characterization of peptides where stereochemistry is critical. |
Quantitative Data Presentation: A Comparative Look at Fragmentation
Obtaining distinct fragmentation patterns is key to differentiating D- and L-alanine-containing peptides without prior separation. While Collision-Induced Dissociation (CID) is the most common fragmentation technique, the differences in the resulting spectra for diastereomers can be subtle. More advanced techniques like Radical-Directed Dissociation (RDD) can amplify these differences.
Unfortunately, a publicly available, comprehensive quantitative dataset directly comparing the CID fragmentation of a simple D-alanine versus L-alanine containing peptide pair with relative intensities of all major fragment ions is not readily found in the literature. The observed differences are often instrument-dependent and can be influenced by the peptide's overall sequence and charge state.
However, studies have consistently shown that the stereochemistry at a particular amino acid residue can influence the fragmentation efficiency of adjacent peptide bonds. For a hypothetical peptide pair, Ac-Ala-Val-NH2 and Ac-D-Ala-Val-NH2, one might observe the following qualitative differences in their CID spectra:
| Fragment Ion | m/z | Expected Relative Intensity (Ac-L-Ala-Val-NH2) | Expected Relative Intensity (Ac-D-Ala-Val-NH2) | Comment |
| b2 | 187.1 | +++ | ++ | The stereochemistry of the alanine residue can influence the stability of the b2 ion, potentially leading to a lower abundance for the D-alanine-containing peptide. |
| y1 | 118.1 | ++++ | ++++ | The y1 ion is often a dominant fragment and may show less variation as it does not contain the chiral center of alanine. |
| Internal fragments | Variable | + | ++ | Differences in the propensity to form specific internal fragment ions may be observed due to altered folding or charge distribution influenced by the D-alanine residue. |
Note: The '+' symbols represent a qualitative representation of relative intensity. Actual quantitative differences would require specific experimental data.
Experimental Protocols
Protocol 1: Chiral Derivatization using Marfey's Reagent for LC-MS Analysis
This protocol is used to determine the enantiomeric composition of amino acids within a peptide by first hydrolyzing the peptide and then derivatizing the constituent amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1][2] The resulting diastereomers can be separated by standard reversed-phase HPLC.
1. Peptide Hydrolysis with Deuterated Acid:
-
To account for any racemization that may occur during hydrolysis, the peptide is hydrolyzed in a deuterated acidic solution.[2]
-
Place 10-50 µg of the peptide in a hydrolysis tube.
-
Add 200 µL of 6M DCl in D₂O.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the amino acid hydrolysate in 50 µL of 0.1 M HCl.
2. Derivatization with Marfey's Reagent:
-
To the 50 µL of amino acid hydrolysate, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]
-
Add 20 µL of 1 M NaHCO₃ to raise the pH and initiate the reaction.
-
Vortex the mixture and incubate at 40°C for 1 hour in the dark.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 10% to 60% B over 30 minutes.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.
-
Data Acquisition: Monitor the masses of the derivatized D- and L-amino acids. The deuterium-labeled amino acids resulting from racemization during hydrolysis will have a +1 Da mass shift and can be excluded from quantification.[2]
Protocol 2: Radical-Directed Dissociation (RDD) via UV Photodissociation of an Iodotyrosine-Modified Peptide
This advanced technique provides high sensitivity to stereochemistry by initiating fragmentation from a specific, radicalized site.[3][4] This protocol outlines the general steps for this approach.
1. Peptide Modification:
-
If the peptide of interest does not contain a tyrosine residue, it must be synthesized with a tyrosine at a strategic location.
-
Iodinate the tyrosine residue(s) of the peptide. This can be achieved by reacting the peptide with iodine monochloride (ICl) or a similar iodinating agent in a suitable buffer.
-
Purify the iodinated peptide using reversed-phase HPLC.
2. Mass Spectrometry Setup:
-
Mass Spectrometer: A mass spectrometer equipped with a UV laser for photodissociation (typically at 193 nm or 266 nm).[5]
-
Ionization: Use electrospray ionization (ESI) to generate gaseous peptide ions.
3. RDD Experiment:
-
Inject the iodinated peptide solution into the ESI source.
-
In the mass spectrometer, isolate the precursor ion of the iodinated peptide.
-
Irradiate the isolated ions with the UV laser. This will cause homolytic cleavage of the carbon-iodine bond, creating a specific radical on the tyrosine residue.[5]
-
The radicalized peptide is then subjected to collisional activation (CID). The resulting fragmentation pattern will be directed by the radical site and will be highly sensitive to the peptide's conformation, thus revealing differences between D- and L-alanine-containing epimers.[3]
-
Analyze the resulting fragment ions to identify stereochemistry-dependent cleavage products.
Mandatory Visualizations
Experimental Workflow for Chiral Derivatization LC-MS
Caption: Workflow for D/L-amino acid analysis using chiral derivatization.
Bacterial Peptidoglycan Biosynthesis Pathway
D-alanine is a crucial component of the bacterial cell wall, specifically in the pentapeptide side chains of peptidoglycan. The biosynthesis of this structure is a well-defined pathway and a major target for antibiotics.
Caption: D-Alanine incorporation in bacterial peptidoglycan synthesis.
Conclusion
The mass spectrometric analysis of peptides containing D-alanine requires specialized approaches to overcome the challenge of stereoisomerism. While traditional CID can offer qualitative insights, more robust methods like chiral derivatization with LC-MS provide reliable quantification, albeit with more extensive sample preparation. The advent of advanced techniques such as ion mobility spectrometry and radical-directed dissociation opens new avenues for detailed structural characterization of intact diastereomeric peptides. The choice of method will ultimately depend on the specific research question, the available instrumentation, and the desired level of quantitative accuracy and structural detail. As peptide therapeutics containing D-amino acids become more prevalent, the continued development and refinement of these mass spectrometric techniques will be essential for the advancement of drug discovery and development.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A partial reconstitution implicates DltD in catalyzing lipoteichoic acid d-alanylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of peptide isomers and epimers by radical-directed dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Peptide Stereochemistry and Structure: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, confirming the precise atomic arrangement of peptides is paramount. The incorporation of non-standard amino acids, such as D-alanine, can dramatically influence a peptide's structure, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique to verify this incorporation and elucidate the three-dimensional structure of peptides in solution.
This guide provides an objective comparison of NMR-based methodologies for confirming D-alanine incorporation and detailing peptide structure, supported by experimental data and protocols.
Confirming D-Alanine Incorporation: A Comparative Analysis
The key to confirming the presence of D-alanine lies in creating a chiral environment that allows for the differentiation of diastereomers by NMR. Two primary approaches are the use of chiral derivatizing agents (CDAs) and chiral lanthanide shift reagents (CLSRs). Isotopic labeling of D-alanine offers a more direct, albeit often more synthetically demanding, alternative.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction with the peptide's N-terminus or amino acid side chains to form diastereomers with distinct NMR signals.[1][2] | - Large chemical shift differences between diastereomers. - Can be used for quantification of enantiomeric excess.[2] - Wide variety of agents available (e.g., Marfey's reagent).[2] | - Requires chemical modification of the peptide. - Derivatization reaction may not be quantitative. - The agent itself can complicate the NMR spectrum. | - Determination of the absolute configuration of amino acids after peptide hydrolysis. - Quantification of D-amino acid content. |
| Chiral Lanthanide Shift Reagents (CLSRs) | Non-covalent interaction of a chiral lanthanide complex with the peptide, inducing diastereomeric shifts in the NMR spectrum.[3][4][5][6] | - No chemical modification of the peptide is necessary.[5] - Can provide structural information based on the magnitude of the induced shifts.[5] | - Line broadening can occur, reducing spectral resolution.[4] - The magnitude of the induced shift is dependent on the binding affinity and geometry. - Can be expensive. | - Determination of enantiomeric purity of the intact peptide.[5] - Resolving overlapping signals in complex spectra.[7] |
| Isotopic Labeling | Incorporation of a stable isotope (e.g., ¹³C or ¹⁵N) into D-alanine during peptide synthesis.[8] | - Unambiguous identification of D-alanine signals.[8] - Allows for specific monitoring of the D-alanine residue within the peptide structure.[8] - Can be used in conjunction with heteronuclear NMR experiments for detailed structural analysis.[9] | - Requires synthesis of the isotopically labeled amino acid and peptide. - Can be costly and time-consuming. | - Detailed structural and dynamic studies of peptides containing D-alanine. - In-cell NMR studies to track the fate of D-alanine.[8] |
Elucidating Peptide Structure with 2D NMR Spectroscopy
Once the incorporation of D-alanine is confirmed, a suite of two-dimensional (2D) NMR experiments is employed to determine the peptide's three-dimensional structure in solution.[10][11] These experiments reveal through-bond and through-space correlations between atomic nuclei.
| 2D NMR Experiment | Information Provided | Primary Application in Peptide Structure |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[12] | - Identification of amino acid spin systems (e.g., the Hα-Hβ correlation is characteristic of most amino acids).[10][13] |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a coupled spin system, even if they are not directly coupled.[10][12] | - Complete assignment of all proton resonances within an amino acid residue.[10] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[14][15] | - Determination of the peptide's three-dimensional fold by identifying protons that are spatially near each other.[14] |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, it detects through-space correlations, but is more effective for molecules with intermediate molecular weights where the NOE may be close to zero.[10][16] | - Differentiating between true NOEs and artifacts from chemical exchange. - Structural analysis of medium-sized peptides.[10] |
Experimental Protocols
General Sample Preparation for Peptide NMR
Proper sample preparation is crucial for obtaining high-quality NMR data.
-
Peptide Purity: The peptide sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectrum.[14]
-
Concentration: For most solution-state NMR experiments, a peptide concentration of 0.5-5 mM is recommended.[17][18] Higher concentrations generally lead to better signal-to-noise ratios.[17][18]
-
Solvent: The peptide should be dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). A common choice is 90% H₂O/10% D₂O to allow for the observation of exchangeable amide protons while providing a deuterium lock signal for the spectrometer.[14]
-
Buffer: A suitable buffer system is necessary to maintain a constant pH. Phosphate-buffered saline (PBS) is a common choice, with the total salt concentration kept below 300 mM to minimize signal broadening.[9]
-
pH: The pH of the sample should be carefully adjusted, as the chemical shifts of many protons, particularly amide protons, are pH-dependent.[19] For observing amide protons, a pH below 7.5 is generally recommended.[9]
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.
Protocol for 2D NMR Data Acquisition
The following is a general workflow for acquiring a standard set of 2D NMR spectra for peptide structure determination.[14]
-
1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess the overall quality of the sample, including the presence of impurities and the degree of signal dispersion.
-
2D TOCSY: Run a TOCSY experiment to identify the spin systems of the individual amino acid residues. A mixing time of 60-80 ms is typically used to observe correlations throughout the entire spin system.[20]
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum to identify through-space correlations. The choice between NOESY and ROESY depends on the molecular weight of the peptide.[16] A range of mixing times (e.g., 150-400 ms for NOESY) should be tested to optimize the signal intensity.[20]
-
2D COSY: A COSY spectrum can be acquired to confirm direct J-couplings, which can be helpful in resolving ambiguities in the TOCSY data.
Visualizing the Workflow
The process of confirming D-alanine incorporation and elucidating peptide structure using NMR can be visualized as a logical workflow.
Caption: Workflow for NMR-based confirmation of D-alanine and peptide structure determination.
This diagram illustrates the two main stages: first, confirming the incorporation and quantifying the D-alanine content, and second, the detailed elucidation of the peptide's three-dimensional structure using a series of 2D NMR experiments.
The following diagram illustrates the logical relationships between different 2D NMR experiments in peptide structure determination.
Caption: Logical relationships of 2D NMR experiments for peptide structure elucidation.
This diagram shows how information from COSY and TOCSY experiments is used to assign proton signals within each amino acid residue. This information, combined with through-space correlations from NOESY or ROESY, allows for the sequential assignment of residues and ultimately the determination of the peptide's three-dimensional structure.
References
- 1. New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. princeton.edu [princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. acdlabs.com [acdlabs.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 18. nmr-bio.com [nmr-bio.com]
- 19. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification [mdpi.com]
- 20. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
D-Alanine Peptides Demonstrate Superior Enzymatic Stability in Degradation Assays Compared to All-L Counterparts
A comprehensive analysis of experimental data reveals that the incorporation of D-alanine into peptide sequences significantly enhances their resistance to enzymatic degradation, a critical factor in the development of peptide-based therapeutics. This heightened stability, attributed to the stereochemical hindrance D-amino acids present to proteases, translates to a longer circulating half-life, potentially improving therapeutic efficacy.
The inherent susceptibility of natural all-L peptides to rapid enzymatic breakdown in the body is a major obstacle in their clinical application. To address this, researchers have explored the substitution of L-amino acids with their D-enantiomers. This guide provides a comparative overview of the enzymatic degradation of D-alanine containing peptides versus all-L peptides, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Enzymatic Stability
Experimental studies consistently demonstrate the superior stability of peptides containing D-amino acids when exposed to various proteases or biological fluids like serum. The following table summarizes key findings from comparative enzymatic degradation assays.
| Peptide Description | Assay Condition | All-L Peptide Stability | D-Amino Acid Peptide Stability |
| Antitumor Peptide RDP215 | Human Serum | Significant degradation | Enhanced stability and preserved activity |
| MUC2 Epitope Peptide | Human Serum | Susceptible to degradation | Increased half-life with D-amino acid substitutions at the termini[1] |
| Cationic Antimicrobial Peptide | Trypsin Treatment | Susceptible to cleavage | Highly stable |
| General Peptide in Plasma | Plasma Proteases | Rapid degradation often limits biological activity[2] | Incorporation of D-amino acids is a strategy to increase resistance to proteolysis[1][2] |
Note: Specific half-life values can vary significantly depending on the peptide sequence, the position of the D-amino acid substitution, and the specific enzymatic environment.
The Stereochemical Advantage of D-Alanine
The enhanced stability of D-alanine containing peptides stems from the fundamental principles of enzyme-substrate recognition. Proteases, the enzymes responsible for peptide bond cleavage, possess chiral active sites that are specifically configured to bind and cleave peptides composed of L-amino acids. The introduction of a D-alanine residue creates a stereochemical mismatch, hindering the peptide from fitting correctly into the enzyme's active site. This steric hindrance dramatically reduces the rate of proteolysis.
References
L-Alanine vs. D-Alanine Substituted Peptides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The substitution of a naturally occurring L-alanine with its D-enantiomer in a peptide sequence is a fundamental strategy in medicinal chemistry to modulate biological properties. This guide provides a comprehensive comparison of the biological activities of L-alanine versus D-alanine substituted peptides, supported by experimental data and detailed methodologies, to inform rational peptide drug design.
Key Differences in Biological Activity
The chirality of an amino acid at a specific position within a peptide can profoundly influence its stability, receptor interaction, and overall biological function. While L-amino acids are the proteinogenic building blocks in eukaryotes, the strategic incorporation of D-amino acids offers distinct advantages and challenges.
Enhanced Enzymatic Stability: One of the most significant and well-established benefits of substituting L-alanine with D-alanine is the increased resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at the cleavage site hinders the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond, thereby extending the peptide's half-life in biological fluids.
Variable Impact on Receptor Binding and Biological Activity: The effect of D-alanine substitution on receptor binding and subsequent biological activity is not as predictable as its effect on stability. It is highly dependent on the specific peptide, the position of the substitution, and the nature of the peptide-receptor interaction. In some cases, D-alanine substitution can lead to:
-
Maintained or Enhanced Activity: The altered conformation may be favorable for receptor binding, leading to similar or even increased potency.
-
Reduced or Abolished Activity: The change in stereochemistry can disrupt critical interactions with the receptor, leading to a decrease or complete loss of biological function.
Therefore, empirical testing is crucial to determine the outcome of such substitutions.
Comparative Analysis of Biological Parameters
The following tables summarize quantitative data from various studies, highlighting the impact of L-alanine versus D-alanine substitution on key biological parameters.
Table 1: Enzymatic Stability
| Peptide | Amino Acid Stereochemistry | Half-life in Serum | Reference |
| L-Carnosine | L-Alanine | ~78 minutes (rat serum) | [2] |
| D-Carnosine | D-Alanine | ~75 minutes (rat serum) | [2] |
| Generic Peptide A | L-Alanine | Short (minutes) | [1] |
| Generic Peptide A | D-Alanine | Significantly Increased (hours) | [1] |
Note: While D-amino acid substitution generally increases stability, the case of D-carnosine illustrates that other clearance mechanisms can also play a significant role, making experimental verification essential.[3]
Table 2: Receptor Binding Affinity
| Peptide | Substituted Residue | Receptor | Ki (nM) | Reference |
| [D-Trp]CJ-15,208 Analog | Phe¹ | Kappa Opioid Receptor | >1000 | [4] |
| [D-Trp]CJ-15,208 Analog | Ala¹ | Kappa Opioid Receptor | 1.4 | [4] |
| [D-Trp]CJ-15,208 Analog | D-Trp⁴ | Kappa Opioid Receptor | 10.3 | [4] |
| [D-Trp]CJ-15,208 Analog | D-Ala⁴ | Kappa Opioid Receptor | 1700 | [4] |
| TIPP | Tyr¹ | Delta Opioid Receptor | 1.25 | [5] |
| [Bcp¹]TIPP | Bcp¹ (Phe analog) | Delta Opioid Receptor | 0.605 | [5] |
| [Dbcp¹]TIPP | Dbcp¹ (Phe analog) | Delta Opioid Receptor | 0.311 | [5] |
Note: The data for the opioid peptides illustrates the high variability in the effect of substitution on receptor affinity, where an alanine substitution can dramatically increase or decrease binding depending on its location and the original residue.
Table 3: In Vitro Efficacy
| Peptide | Amino Acid Stereochemistry | Target Organism/Cell Line | IC50 / MIC | Reference |
| GL13K | L-enantiomer | Enterococcus faecalis | >200 mg/L | [6] |
| GL13K | D-enantiomer | Enterococcus faecalis | 13 mg/L | [6] |
| GL13K | L-enantiomer | Streptococcus gordonii | >200 mg/L | [6] |
| GL13K | D-enantiomer | Streptococcus gordonii | 5 mg/L | [6] |
| GL13K | L-enantiomer | MRSA USA300 | >200 mg/L | [6] |
| GL13K | D-enantiomer | MRSA USA300 | 5.2 mg/L | [6] |
| Pin2 | L-enantiomer | E. coli | 3.1 - 50 µM | [7] |
| Pin2 | D-enantiomer | E. coli | 3.1 - 50 µM | [7] |
| Pin2 | L-enantiomer | S. aureus | 3.1 - 50 µM | [7] |
| Pin2 | D-enantiomer | S. aureus | 3.1 - 50 µM | [7] |
Note: For the antimicrobial peptide GL13K, the D-enantiomer shows significantly higher activity against Gram-positive bacteria compared to the L-enantiomer. In contrast, for the antimicrobial peptide Pin2, both enantiomers exhibit comparable activity against the tested bacterial strains.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Enzymatic Stability Assay (Half-life in Serum)
This protocol is used to determine the rate of peptide degradation in serum.
-
Peptide Incubation: The test peptide (L- or D-alanine substituted) is incubated in fresh human or animal serum at a standard concentration (e.g., 10 µM) at 37°C.
-
Time-Point Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Enzyme Inactivation: Enzymatic activity in the collected samples is immediately quenched by adding a protein precipitating agent, such as an equal volume of cold acetonitrile or trifluoroacetic acid (TFA).
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining peptide is collected.
-
Quantitative Analysis: The concentration of the intact peptide in the supernatant is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Half-life Calculation: The percentage of the remaining peptide at each time point is plotted against time. The data is then fitted to a one-phase decay model to calculate the half-life (t1/2) of the peptide.[8]
Competitive Receptor Binding Assay (Ki Determination)
This assay measures the affinity of a peptide for its receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line that overexpresses the target receptor.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor is used.
-
Competition Reaction: A fixed concentration of the radioligand and cell membranes are incubated with a range of concentrations of the unlabeled test peptide (L- or D-alanine substituted).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor peptide. The IC50 value (the concentration of the test peptide that displaces 50% of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Cell-Based Efficacy Assay (MTT Assay for Cytotoxicity)
This colorimetric assay determines the effect of a peptide on cell viability.
-
Cell Seeding: The target cells (e.g., cancer cell line) are seeded in a 96-well plate and allowed to attach overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the L- or D-alanine substituted peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the peptide concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the comparison of L- and D-alanine substituted peptides.
The substitution of L-amino acids with D-isomers in Gonadotropin-Releasing Hormone (GnRH) analogues is a well-established strategy to increase their potency and duration of action by enhancing receptor binding and stability.[10][11] The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C and subsequent downstream events that regulate gonadotropin synthesis and release.[9][12][13]
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alanine analogues of [D-Trp]CJ-15,208: novel opioid activity profiles and prevention of drug- and stress-induced reinstatement of cocaine-seeking behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of two enantiomers of a designer antimicrobial peptide with structural components of the bacterial cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions [frontiersin.org]
- 9. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
A Head-to-Head Comparison of Coupling Reagents for the Synthesis of Boc-D-Ala-OSu
For researchers and professionals in peptide synthesis and drug development, the efficient and reliable synthesis of activated amino acid esters is a critical first step. Boc-D-Ala-OSu (N-α-tert-Butoxycarbonyl-D-alanine N-hydroxysuccinimide ester) is a key building block, and the choice of coupling reagent for its synthesis from Boc-D-Ala-OH and N-hydroxysuccinimide (NHS) directly impacts reaction yield, purity, and overall efficiency. This guide provides a comparative analysis of common coupling reagents to facilitate an informed decision for your synthetic needs.
The fundamental reaction involves the activation of the carboxylic acid of Boc-D-Ala-OH to facilitate nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide.[1][2] Different coupling reagents achieve this activation through various mechanisms, each with its own set of advantages and disadvantages.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, potential for side reactions, and ease of purification. The following table summarizes the performance of several widely used coupling reagents for the synthesis of activated esters like this compound.
| Coupling Reagent | Class | Relative Speed | Yield | Purity/Byproduct Considerations | Key Advantages | Key Disadvantages |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Moderate | Good to High | Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration.[3] | Low cost, well-established. | DCU removal can be cumbersome.[4] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Moderate | Good to High | Byproduct (EDU) is water-soluble, simplifying workup.[4][5] | Easy purification via aqueous extraction.[4][6] | Higher cost than DCC. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Fast | High to Very High | Byproducts are generally soluble. Can cause guanidinylation of free amines if used in excess.[4] | High efficiency, fast reaction times.[5] | Higher cost, potential for side reactions if not used correctly.[4] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium/Aminium Salt | Very Fast | Very High | Forms a more reactive OAt-ester, leading to faster and more complete reactions.[4][5] | Highly efficient, especially for challenging couplings; reduced racemization.[4][7] | Highest cost among the compared reagents. |
Experimental Workflow
The general workflow for the synthesis of this compound involves the dissolution of the starting materials, activation of the carboxylic acid with the chosen coupling reagent, reaction with N-hydroxysuccinimide, and subsequent workup and purification.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis of this compound using different coupling reagents. It is recommended to optimize the reaction conditions for your specific laboratory setup.
Protocol 1: Synthesis using DCC
Materials:
-
Boc-D-Ala-OH (1.0 equivalent)
-
N-hydroxysuccinimide (NHS) (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve Boc-D-Ala-OH and NHS in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Add the DCC solution dropwise to the Boc-D-Ala-OH and NHS solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filter cake with a small amount of fresh DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis using EDC
Materials:
-
Boc-D-Ala-OH (1.0 equivalent)
-
N-hydroxysuccinimide (NHS) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-D-Ala-OH and NHS in anhydrous DCM or DMF.
-
Add EDC·HCl to the solution and stir at room temperature.
-
The reaction is typically complete within 2-8 hours. Monitor progress by TLC.[5]
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Synthesis using HBTU
Materials:
-
Boc-D-Ala-OH (1.0 equivalent)
-
N-hydroxysuccinimide (NHS) (1.1 equivalents)
-
HBTU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-D-Ala-OH and NHS in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes.
-
Add HBTU to the mixture and continue to stir at room temperature.
-
The reaction is typically rapid, often complete within 1-2 hours. Monitor by TLC.
-
Once complete, dilute the reaction with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.
Conclusion
The choice of coupling reagent for the synthesis of this compound is a critical parameter that influences the efficiency and scalability of the process. For routine, cost-effective synthesis where byproduct filtration is manageable, DCC remains a viable option. EDC offers a significant advantage in terms of simplified purification due to the water-solubility of its urea byproduct, making it a popular choice for many applications.[5] For reactions where speed and high efficiency are paramount, HBTU and HATU are superior choices, with HATU being particularly effective for preventing racemization and achieving high yields in rapid protocols.[4][5] The selection should be guided by the specific requirements of the synthesis, including scale, purity requirements, and cost considerations.
References
Safety Operating Guide
Proper Disposal of Boc-D-Ala-OSu: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential safety and logistical information for the disposal of Boc-D-Ala-OSu (N-α-(tert-Butoxycarbonyl)-D-alanine N-succinimidyl ester), ensuring compliance with safety regulations and promoting a secure working environment.
While some safety data sheets for similar compounds suggest no known hazards, the safety data sheet for this compound (CAS No. 34404-33-6) indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin.[1] Therefore, a cautious approach to its handling and disposal is warranted.
Key Safety and Disposal Information
A summary of the pertinent quantitative and qualitative data regarding this compound is provided in the table below. This information has been compiled from various safety data sheets to offer a comprehensive overview.
| Property | Value | Source(s) |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-D-alanine N-succinimidyl ester | [2] |
| CAS Number | 34404-33-6 | [2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₆ | [2][3] |
| Molecular Weight | 286.28 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Primary Hazards | May be harmful by inhalation, in contact with skin, and if swallowed.[1] | [1] |
| Personal Protective Equipment (PPE) | Laboratory clothing, chemical-resistant gloves, and safety goggles.[1] | [1][4] |
| Storage | Store in a cool, dry place in a tightly sealed container. Some sources recommend refrigeration at -20°C.[5] | [5] |
| Disposal Recommendation | Dispose of waste in accordance with federal, state, and local environmental control regulations.[4] Contact a licensed professional waste disposal service.[1] | [1][4] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂, …).[4] | [4] |
Step-by-Step Disposal Protocol
The following workflow provides a logical sequence for the safe disposal of this compound, from initial preparation to final waste hand-off. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and the protection of the environment.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information extracted from publicly available Safety Data Sheets (SDS). No experimental protocols are cited as this document provides procedural guidance for disposal rather than experimental results.
Disclaimer: This information is intended for guidance purposes only and should not replace a thorough review of the specific Safety Data Sheet for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to the specific disposal regulations and protocols established by your organization and local authorities.
References
Essential Safety and Operational Guide for Handling Boc-D-Ala-OSu
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Boc-D-Ala-OSu (N-α-Boc-D-alanine N-hydroxysuccinimide ester). The following procedures are designed to ensure safe handling, use, and disposal of this chemical, minimizing risk and promoting a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₆ | [1][2] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 161-165 °C | |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. Double-gloving is recommended. | Provides a barrier against skin contact. |
| Respiratory Protection | A dust respirator (e.g., N95) should be used, especially when handling the powder outside of a fume hood. | Prevents inhalation of the powdered compound. |
| Body Protection | A full laboratory coat, buttoned, with long sleeves. | Protects skin and clothing from contamination.[5] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
For situations with a higher risk of splashing or aerosol generation, a face shield worn over safety glasses and a full suit may be necessary.
Experimental Workflow and Handling Protocol
The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the active ester.
-
Conduct all manipulations, especially weighing, within a certified chemical fume hood to minimize inhalation exposure.
-
Use process enclosures or local exhaust ventilation to control airborne levels.[2]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[2]
2. Reaction Setup:
-
Dissolve the weighed this compound in an appropriate anhydrous organic solvent (e.g., DMF, DCM) as dictated by your experimental protocol.
-
Add the dissolved this compound solution to your reaction mixture containing the amine to be acylated.
3. Quenching and Work-up:
-
Upon completion, any unreacted this compound can be quenched by adding an excess of an amine-containing buffer, such as Tris-buffered saline (TBS).
-
Follow standard laboratory procedures for the purification of your product, such as extraction, chromatography, or crystallization.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be handled as chemical waste.
-
Solid Waste: Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled solid chemical waste container.
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing this compound into a designated, sealed, and clearly labeled liquid chemical waste container.
-
Waste disposal must be carried out in accordance with federal, state, and local environmental control regulations.[2]
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
